Methyl 2-hydroxytetradecanoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSJSYRBAGGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345900 | |
| Record name | Methyl 2-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56009-40-6 | |
| Record name | Methyl 2-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is a fatty acid methyl ester that holds significant interest in various scientific domains, including organic synthesis and as a potential building block in the development of novel therapeutic agents. Its structure, featuring a hydroxyl group at the alpha-position to the ester, imparts unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a solid at room temperature with a purity typically exceeding 98%.[1] Key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 56009-40-6 | [1][2] |
| Molecular Formula | C₁₅H₃₀O₃ | [1][2] |
| Molecular Weight | 258.4 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | >98% | [1] |
| Storage | Freezer | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through a two-stage process commencing from the readily available tetradecanoic acid (myristic acid). The first stage involves the α-hydroxylation of tetradecanoic acid, followed by the esterification of the resulting 2-hydroxytetradecanoic acid in the second stage.
Stage 1: α-Hydroxylation of Tetradecanoic Acid
A viable method for the α-hydroxylation of long-chain fatty acids involves an intermediate α-chlorination step.[3][4]
Experimental Protocol: α-Chlorination followed by Hydroxylation [3][4]
-
α-Chlorination: Tetradecanoic acid is treated with a chlorinating agent such as trichloroisocyanuric acid (TCCA) under solvent-free conditions. This reaction introduces a chlorine atom at the α-position of the fatty acid.
-
Hydroxylation: The resulting crude α-chlorotetradecanoic acid is then subjected to hydrolysis without the need for extensive purification. This is achieved by refluxing with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH).
-
Acidification and Isolation: Acidification of the reaction mixture to a low pH (e.g., pH 1) with a strong acid like hydrochloric acid (HCl) precipitates the crude 2-hydroxytetradecanoic acid as a white solid.
-
Purification: The crude product can be purified by trituration with a suitable organic solvent to achieve high purity.
Stage 2: Esterification of 2-Hydroxytetradecanoic Acid
The final step is the esterification of 2-hydroxytetradecanoic acid with methanol (B129727) to yield this compound. The Fischer esterification method, utilizing an acid catalyst, is a common and effective approach.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxytetradecanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain a high-purity solid.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Spectral Properties
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry data for the trimethylsilyl (B98337) (TMS) derivative of this compound is available in the NIST WebBook.[5][6] This derivatization is often employed to increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the molecule.
Gas Chromatography (GC)
Gas chromatography is a key technique for assessing the purity of this compound. The NIST Chemistry WebBook indicates the availability of GC data for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Proton | Chemical Shift (ppm) |
| -OCH₃ | ~3.7 |
| -CH(OH)- | ~4.0 - 4.2 |
| -CH₂- adjacent to C=O | ~1.6 - 1.8 |
| -(CH₂)₁₀- | ~1.2 - 1.4 |
| -CH₃ (terminal) | ~0.9 |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| C=O | ~175 |
| -CH(OH)- | ~70 |
| -OCH₃ | ~52 |
| -CH₂- adjacent to C=O | ~34 |
| -CH₂- adjacent to CH(OH) | ~25 |
| -(CH₂)₉- | ~22-32 |
| -CH₃ (terminal) | ~14 |
Experimental Workflow: Purification and Analysis
Caption: Workflow for purification and analysis.
Conclusion
This technical guide has outlined the synthesis and key properties of this compound. The provided synthetic route, based on the α-hydroxylation of tetradecanoic acid followed by Fischer esterification, offers a practical approach for its preparation in a laboratory setting. The tabulated physicochemical properties and predicted NMR data serve as a valuable resource for researchers. Further experimental validation of the spectral data and exploration of the biological activities of this compound are encouraged to fully elucidate its potential applications in drug development and other scientific fields.
References
In-Depth Technical Guide: Methyl 2-hydroxytetradecanoate (CAS 56009-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetradecanoate, also known as 2-hydroxy Myristic Acid methyl ester, is a hydroxylated fatty acid methyl ester.[1][2] This class of molecules is of significant interest in lipid biochemistry and cell signaling research. While detailed biological activity for this specific compound is not extensively documented in publicly available literature, its structural similarity to other 2-hydroxy fatty acids suggests potential involvement in critical biological processes, particularly in the realm of sphingolipid metabolism.[3][4][5] 2-hydroxy fatty acids are integral components of sphingolipids, which are key players in maintaining membrane structure and modulating signaling pathways that govern cell differentiation, proliferation, and apoptosis.[6][7]
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 56009-40-6 | [1][8] |
| IUPAC Name | This compound | [9] |
| Synonyms | 2-hydroxy Myristic Acid methyl ester, Methyl (±)-2-hydroxymyristate, SFE 15:0;O | [1][8] |
| Molecular Formula | C15H30O3 | [1][8] |
| Molecular Weight | 258.4 g/mol | [1][8] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Chloroform, Ether, and Methanol | [1] |
Spectroscopic Data
| Technique | Data Highlights |
| Mass Spectrometry (as TMS derivative) | Molecular Formula: C18H38O3Si, Molecular Weight: 330.5780 |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C=O (ester), and C-O functional groups are expected. |
| 1H-NMR Spectroscopy | Expected signals include a triplet for the terminal methyl group (~0.88 ppm), a broad multiplet for the methylene (B1212753) chain protons (~1.2-1.6 ppm), a signal for the proton on the hydroxyl-bearing carbon, and a singlet for the methyl ester protons (~3.7 ppm).[10] |
| 13C-NMR Spectroscopy | Expected signals include those for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the methyl ester carbon, and the carbons of the aliphatic chain. |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of 2-hydroxy fatty acids involves the bromination of the corresponding fatty acid at the α-position, followed by nucleophilic substitution with a hydroxide (B78521) ion. The resulting 2-hydroxy fatty acid can then be esterified to yield the methyl ester.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 美国GlpBio - 2-hydroxy Myristic Acid methyl ester | Cas# 56009-40-6 [glpbio.cn]
- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. larodan.com [larodan.com]
- 9. benchchem.com [benchchem.com]
- 10. aocs.org [aocs.org]
"physical and chemical properties of Methyl 2-hydroxytetradecanoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxytetradecanoate is a hydroxylated fatty acid methyl ester with the chemical formula C₁₅H₃₀O₃. While specific experimental data on its physical and chemical properties are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known characteristics, along with inferred properties based on similar compounds. This document also outlines general experimental protocols for its synthesis and analysis and touches upon the potential biological activities of related 2-hydroxy fatty acids.
Chemical and Physical Properties
This compound is a saturated fatty acid methyl ester containing a hydroxyl group at the alpha-position. Its physical state at room temperature is solid.[1] Key identifiers and properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O₃ | [1] |
| Molecular Weight | 258.4 g/mol | [1] |
| CAS Number | 56009-40-6 | [1] |
| Physical State | Solid | [1] |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Expected to be soluble in organic solvents | Inferred |
| Purity | Commercially available at >98% | [1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its functional groups and the analysis of similar compounds.
Mass Spectrometry (MS)
The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is available, indicating a molecular weight of 330.5780 g/mol for the derivatized compound.[2][3] General fragmentation patterns for fatty acid methyl esters involve characteristic cleavages that can help in structure elucidation.
Fourier-Transform Infrared Spectroscopy (FTIR)
The FTIR spectrum of a hydroxylated fatty acid methyl ester is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O functional groups.
Table 2: Expected FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3400 (broad) | Hydroxyl group |
| C-H stretch | 2850-2960 | Aliphatic C-H bonds |
| C=O stretch | ~1740 | Ester carbonyl |
| C-O stretch | 1100-1300 | Ester C-O bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not available in the search results, the expected chemical shifts for key protons can be inferred from the analysis of similar 2-hydroxy fatty acid esters.
Table 3: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.7 | Singlet |
| -CH(OH)- | ~4.0-4.2 | Multiplet |
| -CH₂- adjacent to C=O | ~2.3 | Triplet |
| -(CH₂)ₙ- | 1.2-1.6 | Broad multiplet |
| Terminal -CH₃ | ~0.9 | Triplet |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not explicitly provided in the search results. However, general methodologies for the synthesis of 2-hydroxy fatty acid methyl esters and their analysis can be adapted.
Synthesis of this compound
A plausible synthetic route for this compound involves the α-hydroxylation of tetradecanoic acid followed by esterification.
Figure 1: General synthetic workflow for this compound.
Protocol Outline:
-
α-Bromination: Tetradecanoic acid can be brominated at the alpha position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Hydroxylation: The resulting 2-bromotetradecanoic acid can then undergo nucleophilic substitution with a hydroxide (B78521) source to yield 2-hydroxytetradecanoic acid.
-
Esterification: Finally, Fischer esterification of 2-hydroxytetradecanoic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) will produce this compound.
Analytical Workflow
A general workflow for the analysis of this compound would involve chromatographic separation followed by spectroscopic identification.
Figure 2: General analytical workflow for this compound.
Methodology Details:
-
Sample Preparation: Extraction of lipids from a biological matrix can be performed using standard methods like the Folch or Bligh-Dyer techniques.
-
Chromatography: Gas chromatography (GC) is a suitable method for the separation of fatty acid methyl esters. A non-polar capillary column is typically used. For less volatile derivatives or for preparative purposes, High-Performance Liquid Chromatography (HPLC) may be employed.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): GC-MS is a powerful tool for the identification of fatty acid methyl esters. Electron ionization (EI) will produce characteristic fragmentation patterns.
-
FTIR Spectroscopy: The sample can be analyzed as a thin film or in a suitable solvent to obtain an infrared spectrum.
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra can be obtained by dissolving the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Biological Activity
While there is no specific information on the biological activity or signaling pathways of this compound itself in the provided search results, there is evidence that 2-hydroxy fatty acids and their derivatives possess biological activity. For instance, a derivative of this compound, (+/-)-2-methoxytetradecanoic acid, has been shown to have antifungal activity. This suggests that this compound could serve as a precursor for the synthesis of biologically active molecules. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound.
Conclusion
This compound is a long-chain hydroxylated fatty acid methyl ester with limited publicly available data on its specific physicochemical properties. This guide has consolidated the known information and provided inferred characteristics and general experimental protocols based on the analysis of similar compounds. The potential for biological activity, as suggested by the antifungal properties of its derivatives, warrants further investigation into the synthesis, characterization, and biological evaluation of this molecule for its potential applications in research and drug development.
References
An In-depth Technical Guide to Methyl 2-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-hydroxytetradecanoate, a hydroxy fatty acid methyl ester. The document details its physicochemical properties, outlines protocols for its synthesis and analysis, and discusses its biological relevance, particularly in the context of fatty acid metabolism. This guide is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.
Physicochemical Properties of this compound
This compound, also known as Methyl (±)-2-hydroxymyristate, is a long-chain fatty acid methyl ester.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C15H30O3 | [1] |
| Molecular Weight | 258.4 g/mol | [1] |
| CAS Number | 56009-40-6 | [1] |
| Physical State | Solid | [1] |
| Purity | >98% | [1] |
| Synonyms | Methyl (±)-2-hydroxymyristate, Methyl 2-hydroxymyristate | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of its corresponding carboxylic acid, 2-hydroxytetradecanoic acid, with methanol (B129727) in the presence of an acid catalyst.[2][3][4][5] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-hydroxytetradecanoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[2][3]
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxytetradecanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-10 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[6]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[6]
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Analytical Methods
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for the analysis of fatty acid methyl esters (FAMEs) due to their volatility and thermal stability.[7]
Experimental Protocol: GC-MS Analysis
The following is a general workflow for the analysis of this compound.
1. Sample Preparation (Derivatization):
If starting from the free fatty acid (2-hydroxytetradecanoic acid), derivatization to the methyl ester is required.[7][8]
-
Acid-Catalyzed Esterification: Heat the dried lipid extract with a solution of 4% H₂SO₄ in methanol at 80-85°C for 1 hour.[8] After cooling, add water and extract the FAMEs with hexane (B92381).[8] The hexane layer is then collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
The following are typical instrument parameters for FAME analysis.
| Parameter | Typical Value |
| GC Column | Capillary column (e.g., Carbowax-type or biscyanopropyl phase)[7] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 70°C, hold for 2 min, then ramp at 5°C/min to 240°C, hold for 5 min |
| Injector Temperature | 260°C |
| Transfer Line Temperature | 240°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
3. Data Analysis:
-
Identification: The identity of this compound is confirmed by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). For hydroxylated FAMEs, it is common to analyze their trimethylsilyl (B98337) (TMS) derivatives, which produce characteristic fragmentation patterns.[9]
-
Quantification: For quantitative analysis, an internal standard (a fatty acid not present in the sample) is added before the extraction and derivatization steps.[8] The concentration of the target analyte is then calculated from the ratio of its peak area to that of the internal standard.
Biological Context: Peroxisomal α-Oxidation
This compound is the methyl ester of 2-hydroxytetradecanoic acid. 2-Hydroxy long-chain fatty acids are important intermediates in the metabolic pathway known as peroxisomal α-oxidation. This pathway is responsible for the metabolism of certain fatty acids that cannot be processed by the more common β-oxidation pathway, such as branched-chain fatty acids.
The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. The initial and rate-limiting step is the hydroxylation of the α-carbon (C-2) of the fatty acyl-CoA, which is catalyzed by a fatty acid α-hydroxylase. This produces a 2-hydroxyacyl-CoA intermediate. This intermediate is then oxidized to a 2-oxoacyl-CoA, which is subsequently cleaved to yield a fatty acid that is one carbon shorter.
References
- 1. larodan.com [larodan.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, TMS derivative [webbook.nist.gov]
Unveiling the Biological Profile of Methyl 2-hydroxytetradecanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetradecanoate, a fatty acid methyl ester, has been identified as a component of secondary metabolites from marine organisms. While comprehensive data on its biological activity remains emergent, initial studies have pointed towards potential cytotoxic effects against human cancer cell lines. This technical guide synthesizes the currently available information on the biological evaluation of this compound, providing a foundational resource for researchers in oncology and natural product chemistry. Due to the limited specific data for this compound, this guide also incorporates general methodologies and contextual information from related compounds to facilitate further investigation.
Cytotoxic Activity
Direct quantitative data on the cytotoxic activity of isolated this compound is limited in publicly accessible literature. However, its role as a constituent of larger bioactive molecules provides indirect evidence of its potential biological relevance.
A key study by Tian et al. (2017) investigated the cytotoxic properties of secondary metabolites from the marine bryozoan Cryptosula pallasiana. In this research, (R)-Methyl 2-hydroxytetradecanoate was obtained through the methanolysis of ceramide 7. The study evaluated the cytotoxicity of a series of compounds, including the parent ceramides (B1148491) (compounds 6-9), against several human tumor cell lines.
Table 1: Summary of Qualitative Cytotoxic Activity of Parent Compounds
| Compound Class | Finding | Source |
| Ceramides (6-9) | Exhibited weak cytotoxicity against human tumor cell lines. | Tian et al., 2017 |
While specific IC50 values for this compound were not provided, the "weak cytotoxicity" of the parent ceramides suggests that this fatty acid methyl ester moiety may contribute to, or possess, modest anticancer properties. Further studies employing the isolated compound are necessary to definitively characterize its cytotoxic profile.
Experimental Protocols
The primary method utilized for assessing the cytotoxicity of the parent compounds of this compound was the MTT assay. The following is a detailed, representative protocol for conducting such an assay, based on standard laboratory practices.
MTT Assay for Cytotoxicity Screening
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells.
2. Materials:
-
Human cancer cell lines (e.g., HL-60, HepG-2, SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Sterile PBS (phosphate-buffered saline)
3. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
-
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Given its nature as a fatty acid methyl ester, potential mechanisms could involve incorporation into cellular membranes, influencing membrane fluidity and signaling protein function, or metabolic conversion into other bioactive lipids. However, this remains speculative and requires dedicated investigation.
To guide future research, a hypothetical workflow for investigating the mechanism of action is presented below.
Caption: A hypothetical workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
The current body of evidence suggests that this compound may possess modest biological activity, particularly in the context of cytotoxicity against cancer cells. However, a significant knowledge gap exists regarding its specific potency, mechanism of action, and the signaling pathways it may modulate.
Future research should prioritize the following:
-
Isolation and Purification: Obtaining pure this compound in sufficient quantities for comprehensive biological evaluation.
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of the pure compound against a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound using the workflow outlined above.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in relevant animal models.
Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.
A Technical Guide to the Natural Occurrence of 2-Hydroxy Fatty Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy fatty acids (hFAs) are a class of lipids characterized by a hydroxyl group on the second carbon (α-carbon) of the fatty acyl chain. This structural modification imparts unique physicochemical properties, influencing membrane dynamics, lipid-protein interactions, and cell signaling. While less abundant than their non-hydroxylated counterparts, hFAs are integral components of specific sphingolipids and are found across diverse biological systems, from bacteria to mammals. Their presence is particularly significant in the nervous system and the skin, where they play critical structural and functional roles. Deficiencies in hFA metabolism are linked to severe human diseases, highlighting their importance in health and stimulating interest in their therapeutic potential. This guide provides an in-depth overview of the natural occurrence, metabolism, physiological roles, and analysis of 2-hydroxy fatty acids.
Natural Occurrence of 2-Hydroxy Fatty Acids
2-Hydroxy fatty acids are widespread in nature, typically as constituents of sphingolipids rather than as free fatty acids.[1] Their distribution and concentration vary significantly between organisms and tissues.
Mammals
In mammals, hFAs are most prominently found in tissues rich in sphingolipids, where they contribute to the structural integrity and function of cellular membranes.
-
Nervous System: The myelin sheath of both the central and peripheral nervous system is exceptionally rich in galactosylceramides (GalCer) and their sulfated derivatives (sulfatides) containing hFAs.[2][3] More than 50% of the fatty acids in these myelin galactolipids can be 2-hydroxylated.[4] The levels of hFA-containing galactolipids increase significantly during developmental myelination.[2][5] The most common hFA in the brain is 2-hydroxytetracosanoic acid, also known as cerebronic acid.[6]
-
Skin: The stratum corneum, the outermost layer of the epidermis, functions as a critical permeability barrier. This barrier is composed of a unique lipid matrix, approximately 50% of which is a complex mixture of ceramides (B1148491).[7] Notably, about 40% of these epidermal ceramides contain 2-hydroxy fatty acids, which are essential for the formation of extracellular lamellar membranes and proper barrier function.[1] 2-Hydroxypalmitic acid is a key hFA found in the skin.[8]
-
Other Tissues: While most abundant in the nervous system and skin, hFA-sphingolipids are also present in the kidney, intestinal tract, and various glandular epithelial cells.[9][10] They have also been detected in tumors, where their expression levels can correlate with patient prognosis.
Plants
In the plant kingdom, 2-hydroxy fatty acids are characteristic and abundant components of sphingolipids. It is estimated that over 90% of complex sphingolipids in Arabidopsis thaliana contain an hFA, typically a very-long-chain fatty acid (VLCFA) with 20 or more carbons. This is a significantly higher proportion than is typically found in animal tissues. These 2-hydroxylated sphingolipids are crucial for organizing plasma membrane nanodomains, which are essential for plant growth and stress responses, including immunity to pathogens. Specific hFAs, such as 2-hydroxylinolenic acid, have been found at high levels (13%) in the seed oil of certain plants like Thymus vulgaris.[6]
Microorganisms
2-Hydroxy fatty acids are also synthesized by various microorganisms.
-
Bacteria: Certain bacteria, including species of Sphingomonas and Flavobacterium, contain 2-hydroxylated sphingolipids.[10]
-
Yeast: The yeast Saccharomyces cerevisiae possesses a fatty acid 2-hydroxylase and incorporates hFAs into its sphingolipids.[3]
Quantitative Distribution of 2-Hydroxy Fatty Acids
The concentration of 2-hydroxy fatty acids varies widely depending on the biological source and the specific lipid class being analyzed. The following tables summarize available quantitative data.
Table 1: Concentration of 2-Hydroxy Fatty Acids in Foodstuffs
| Food Sample | Concentration (mg/100 g lipid weight) | Predominant Chain Lengths |
|---|---|---|
| Goat Milk | 17.7 (total OH-FAs, 3-OH > 2-OH) | C8-C20 |
| Animal Brains | Higher in 2-OH-FAs than dairy | C8-C20 |
| Suet | Higher in 2-OH-FAs than dairy | C8-C20 |
| Vegetable Oils | 0.21 - 2.42 | C8-C20 |
Data sourced from Jenske & Vetter (2011).
Table 2: Relative Abundance of 2-Hydroxy Fatty Acids in Mammalian Tissues
| Tissue/Lipid Class | Relative Abundance | Key hFAs |
|---|---|---|
| Brain Myelin Galactosylceramides | >50% of total fatty acids | 2-Hydroxytetracosanoic acid (C24:0-OH) |
| Skin Stratum Corneum Ceramides | ~40% of total ceramides | 2-Hydroxypalmitic acid (C16:0-OH) |
| Human Plasma (Free Fatty Acid) | 0.14 nmol/mL (for 2-HSA) | 2-Hydroxystearic acid (C18:0-OH) |
Data compiled from multiple sources.[1][4]
Metabolism of 2-Hydroxy Fatty Acids
The levels of hFAs are tightly regulated through coordinated biosynthesis and degradation pathways.
Biosynthesis
The synthesis of hFAs is the initial and committing step for the production of 2-hydroxylated sphingolipids. This pathway begins with the direct hydroxylation of a pre-existing fatty acid.
-
Hydroxylation: A fatty acid is hydroxylated at the C-2 position by a fatty acid 2-hydroxylase (FA2H) enzyme. In mammals, this enzyme is encoded by the FA2H gene and is an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[3][9] In plants, two homologous enzymes, FAH1 and FAH2, perform this function with differing substrate specificities for fatty acid chain length.
-
Activation: The resulting 2-hydroxy fatty acid is activated to its CoA ester (2-hydroxy acyl-CoA).
-
Ceramide Synthesis: The 2-hydroxy acyl group is transferred to a sphingoid base by a ceramide synthase (CerS) to form a 2-hydroxy-ceramide. All six mammalian CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates, with specificities for different chain lengths.
-
Complex Sphingolipid Formation: The 2-hydroxy-ceramide then serves as a backbone for the synthesis of more complex sphingolipids, such as 2-hydroxy-galactosylceramide or 2-hydroxy-sphingomyelin, through the action of enzymes like ceramide galactosyltransferase (CGT) or sphingomyelin (B164518) synthase (SMS).[1][9]
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 6. goldbio.com [goldbio.com]
- 7. Synthesis of cerebronic acid from lignoceric acid by rat brain preparation. Some properties and distribution of the -hydroxylation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleic acid - Wikipedia [en.wikipedia.org]
- 9. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methyl 2-hydroxytetradecanoate: A Comprehensive Technical Guide on its Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxytetradecanoate, the methyl ester of 2-hydroxytetradecanoic acid (a 2-hydroxy long-chain fatty acid), is a molecule of significant interest in the study of metabolic pathways and cellular signaling. While much of the existing research focuses on its free acid form, 2-hydroxytetradecanoic acid, which is an important constituent of sphingolipids, the metabolic fate and specific roles of its methyl ester are intrinsically linked. This technical guide provides an in-depth overview of the biosynthesis, degradation, and signaling roles of 2-hydroxytetradecanoate, with a focus on the underlying enzymatic processes and their implications in health and disease, particularly in cancer. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key metabolic and signaling pathways.
Introduction
2-Hydroxy fatty acids (2-OHFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon of the fatty acid chain. 2-Hydroxytetradecanoic acid, a 14-carbon saturated fatty acid, is a key member of this family. Its methyl ester, this compound, is often used in experimental settings for ease of delivery and analysis. These molecules are not merely structural components of complex lipids but are now recognized as active participants in critical cellular processes.
The presence of 2-OHFAs is most prominent in sphingolipids, which are essential components of cell membranes and are involved in signal transduction.[1][2][3] The primary enzyme responsible for the synthesis of 2-OHFAs is Fatty Acid 2-Hydroxylase (FA2H).[4][5] Dysregulation of FA2H and consequently, the levels of 2-OHFAs and their derivatives, has been implicated in several diseases, including neurological disorders and various cancers.[6][7] This guide will delve into the metabolic pathways governing this compound and its acid form, and explore its emerging role as a signaling molecule, particularly in the context of cancer therapeutics.
Biosynthesis of 2-Hydroxytetradecanoate
The synthesis of 2-hydroxytetradecanoate primarily involves the direct hydroxylation of tetradecanoic acid (myristic acid) at the C-2 position. The key enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H).
The Role of Fatty Acid 2-Hydroxylase (FA2H)
FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific formation of (R)-2-hydroxy fatty acids.[5] The enzyme utilizes molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto the fatty acid chain. The reaction can be summarized as follows:
Tetradecanoic acid + O₂ + NADPH + H⁺ → (R)-2-Hydroxytetradecanoic acid + NADP⁺ + H₂O
The resulting 2-hydroxytetradecanoic acid can then be esterified to form this compound, often through experimental procedures for analytical purposes.
Quantitative Data on FA2H Activity
| Enzyme | Substrate | KM | Reference |
| Fatty Acid 2-Hydroxylase (FA2H) | Tetracosanoic acid (C24:0) | <0.18 µM | [4] |
This low Michaelis constant (KM) for a long-chain fatty acid suggests a high affinity of the enzyme for its substrates. It is plausible that FA2H exhibits a similar high affinity for tetradecanoic acid.
Biosynthesis Pathway Diagram
Degradation of 2-Hydroxytetradecanoate
The primary pathway for the degradation of 2-hydroxy long-chain fatty acids is peroxisomal α-oxidation.[3][8][9] This pathway is distinct from the more common β-oxidation and is crucial for the breakdown of fatty acids with modifications that hinder β-oxidation.
Peroxisomal α-Oxidation Pathway
The degradation of 2-hydroxytetradecanoic acid in the peroxisome involves a series of enzymatic steps:
-
Activation: 2-Hydroxytetradecanoic acid is first activated to its CoA ester, 2-hydroxytetradecanoyl-CoA, by an acyl-CoA synthetase.[10]
-
Cleavage: 2-Hydroxytetradecanoyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields formyl-CoA and tridecanal (B79276) (an aldehyde with one less carbon).[8][10]
-
Oxidation: Tridecanal is subsequently oxidized to tridecanoic acid by an aldehyde dehydrogenase.[9]
-
Further Metabolism: Tridecanoic acid, an odd-chain fatty acid, can then enter β-oxidation. Formyl-CoA is hydrolyzed to formate, which can be further metabolized.[8]
Degradation Pathway Diagram
Role in Metabolic Signaling
Recent evidence highlights the role of 2-hydroxy fatty acids and their parent enzyme, FA2H, in various signaling pathways, particularly in the context of cancer. A low expression of FA2H has been associated with a poor prognosis in several cancers, including gastric and colorectal cancer.[2][6]
The AMPK/YAP Signaling Axis in Colorectal Cancer
In colorectal cancer, FA2H expression is significantly suppressed.[1] The restoration of 2-OHFA levels, through either genetic manipulation of FA2H or treatment with (R)-2-hydroxy palmitic acid (a related 2-OHFA), has been shown to inhibit cancer cell proliferation and migration.[1] This effect is mediated through the AMP-activated protein kinase (AMPK)/Yes-associated protein (YAP) pathway.[1] The accumulation of polyunsaturated fatty acids due to FA2H overexpression may lead to nutrient deficiency, activating AMPK. Activated AMPK then phosphorylates and inhibits YAP, a transcriptional co-activator that promotes cell growth and proliferation.[1][11][12]
The mTOR/S6K1/Gli1 Pathway in Gastric Cancer
In gastric cancer, lower levels of FA2H are associated with decreased chemosensitivity.[2] The mechanism involves the activation of the mTOR/S6K1/Gli1 pathway.[2][13] 2-OHFAs, the products of FA2H, can inhibit this pathway, thereby increasing the sensitivity of cancer cells to cisplatin.[2] This inhibition is thought to be mediated by the activation of AMPK, which in turn inhibits mTOR.[2][13]
Experimental Protocols
Synthesis of this compound
A general protocol for the synthesis of fatty acid methyl esters (FAMEs) from hydroxy fatty acids can be adapted for this compound.
Materials:
-
2-Hydroxytetradecanoic acid
-
Methanol (B129727) (anhydrous)
-
Boron trichloride-methanol solution (12% w/w) or acetyl chloride
-
Water (deionized)
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-10 mg of 2-hydroxytetradecanoic acid into a reaction vial.
-
Add 1 mL of 12% BCl₃-methanol solution. Alternatively, add 1 mL of anhydrous methanol followed by 200 µL of acetyl chloride dropwise.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1-2 minutes to extract the methyl ester into the hexane layer.
-
Centrifuge at low speed to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting solution contains this compound and is ready for analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the hydroxyl group of this compound should be derivatized, typically by trimethylsilylation, to improve volatility and chromatographic performance.
5.2.1. TMS Derivatization Protocol
Materials:
-
Sample containing this compound in an aprotic solvent (e.g., hexane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
GC vials with inserts
-
Heating block
Procedure:
-
Evaporate the solvent from the this compound sample under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried sample.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
5.2.2. GC-MS Parameters (Example)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Workflow for Analysis from Biological Samples
Conclusion
This compound and its corresponding free acid are emerging as important molecules in the landscape of lipid metabolism and cell signaling. The biosynthetic pathway, primarily governed by FA2H, and the degradation pathway via peroxisomal α-oxidation are well-defined. The involvement of 2-hydroxy fatty acids in critical signaling pathways, such as the AMPK/YAP and mTOR/S6K1/Gli1 axes, underscores their potential as therapeutic targets, particularly in oncology. Further research is warranted to elucidate the specific roles of the methyl ester form in biological systems and to develop more targeted analytical and therapeutic strategies based on this unique class of lipids. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this exciting field.
References
- 1. Concise Synthesis of Hydroxy β-Methyl Fatty Acid Ethyl Esters [jstage.jst.go.jp]
- 2. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPK modulates Hippo pathway activity to regulate energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Methyl 2-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxytetradecanoate, a derivative of the saturated fatty acid myristic acid, exists as a pair of enantiomers, (R)- and (S)-Methyl 2-hydroxytetradecanoate, due to the chiral center at the second carbon. These stereoisomers, along with positional isomers where the hydroxyl group is located at different positions on the tetradecanoate (B1227901) backbone, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on the enantiomeric pair. It details their synthesis, separation, and characterization, and summarizes available data on their biological effects, particularly their potential as antiproliferative agents. This document is intended to serve as a valuable resource for researchers in the fields of lipid chemistry, drug discovery, and cancer biology.
Introduction
Hydroxy fatty acids and their esters are a class of lipids that play significant roles in various biological processes. This compound is a methyl ester of 2-hydroxytetradecanoic acid. The presence of a hydroxyl group on the α-carbon introduces a chiral center, leading to the existence of two enantiomers: (R)-Methyl 2-hydroxytetradecanoate and (S)-Methyl 2-hydroxytetradecanoate. The spatial arrangement of the hydroxyl group in these enantiomers can lead to differential interactions with biological macromolecules, resulting in distinct pharmacological and toxicological profiles. Understanding the properties and activities of each isomer is therefore crucial for their potential development as therapeutic agents.
Physicochemical Properties
The isomers of this compound share the same molecular formula (C15H30O3) and molecular weight (258.40 g/mol ).[1][2][3][4] However, their three-dimensional structures lead to differences in their physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Racemic this compound | (R)-Methyl 2-hydroxytetradecanoate | (S)-Methyl 2-hydroxytetradecanoate | Methyl 3-hydroxytetradecanoate | Methyl 14-hydroxytetradecanoate |
| CAS Number | 56009-40-6[1][2][3][4] | Not available | Not available | 55682-83-2 | 50515-98-5[5] |
| Molecular Formula | C15H30O3[1][2][3][4] | C15H30O3 | C15H30O3 | C15H30O3 | C15H30O3[5] |
| Molecular Weight | 258.40 g/mol [1][2][3][4] | 258.40 g/mol | 258.40 g/mol | 258.40 g/mol | 258.40 g/mol [5] |
| Physical State | Solid[2] | Not available | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available | Not available |
| Specific Optical Rotation ([α]D) | 0° | Not available | Not available | Not applicable | Not applicable |
Synthesis and Separation of Enantiomers
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. Several methods are available for the synthesis of chiral α-hydroxy esters.[6][7] A common approach involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-oxotetradecanoate. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.[6]
Diagram 1: General Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis of (R)- and (S)-Methyl 2-hydroxytetradecanoate.
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly effective and environmentally friendly method.[8][9][10][11][12]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Dissolve racemic this compound in a suitable organic solvent (e.g., hexane, toluene).
-
Enzyme Addition: Add a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), to the solution.[8][9]
-
Acyl Donor: Introduce an acyl donor, such as vinyl acetate (B1210297) or acetic anhydride.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction. The mixture will contain one enantiomer of the acylated ester and the unreacted enantiomer of the alcohol. These can be separated by standard chromatographic techniques (e.g., column chromatography).
-
Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiopure alcohol.
Diagram 2: Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Separation of enantiomers via lipase-catalyzed kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[13][14][15] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are commonly used for this purpose.[1][13][14][15]
Experimental Protocol: Chiral HPLC Separation
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.
This method allows for the analytical determination of enantiomeric excess (ee) and can be scaled up for the preparative separation of the enantiomers.
Spectroscopic Characterization
Detailed spectroscopic data for the individual enantiomers of this compound are essential for their unambiguous identification.
Table 2: Spectroscopic Data for this compound Isomers
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrum (m/z) |
| Racemic this compound (TMS derivative) | Not available | Not available | Available from NIST database[16] |
| (R)-Methyl 2-hydroxytetradecanoate | Expected signals: ~4.1 (CH-OH), 3.7 (OCH3), 2.4 (CH2-COO), 1.2-1.6 (alkyl chain), 0.9 (CH3) | Expected signals: ~175 (C=O), 70 (CH-OH), 52 (OCH3), 34-22 (alkyl chain), 14 (CH3) | Expected fragments: [M]+, [M-H2O]+, [M-OCH3]+, McLafferty rearrangement ions |
| (S)-Methyl 2-hydroxytetradecanoate | Identical to (R)-enantiomer in achiral solvent | Identical to (R)-enantiomer in achiral solvent | Identical to (R)-enantiomer |
Note: The predicted NMR chemical shifts are based on general values for similar structures.[17][18][19] Experimental determination is required for precise assignment. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of the racemic mixture is available.[16] The fragmentation pattern of the underivatized enantiomers is expected to be similar.
Biological Activity
While specific studies on the biological activities of the individual enantiomers of this compound are limited, research on related hydroxy fatty acids and their esters suggests potential antiproliferative effects on cancer cells.[20][21] For example, some positional isomers of hydroxystearic acid have been shown to inhibit the growth of various human tumor cell lines.[20] The antiproliferative activity is often dependent on the position of the hydroxyl group and the specific cancer cell line.[20][21]
Potential Mechanisms of Action:
The biological effects of hydroxy fatty acids are thought to be mediated through various signaling pathways. Further research is needed to elucidate the specific mechanisms of action for the enantiomers of this compound.
Diagram 3: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for the antiproliferative effects.
Conclusion and Future Directions
The isomers of this compound, particularly the (R) and (S) enantiomers, represent a promising area for research in drug discovery. While general methods for their synthesis and separation are established, a significant gap exists in the literature regarding their specific physicochemical properties and biological activities. Future research should focus on:
-
Enantioselective synthesis and purification to obtain sufficient quantities of the individual (R) and (S) isomers.
-
Detailed characterization of the enantiomers, including determination of their specific optical rotation, melting points, and comprehensive NMR and mass spectrometry analysis.
-
In-depth biological evaluation of the individual enantiomers on a panel of cancer cell lines to determine their antiproliferative activity and selectivity.
-
Elucidation of the mechanism of action by investigating their effects on key signaling pathways involved in cancer cell proliferation and survival.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of the isomers of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. larodan.com [larodan.com]
- 3. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
- 4. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
- 5. Methyl 14-hydroxytetradecanoate | C15H30O3 | CID 13245690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of the optically active alpha-methylene-beta-hydroxy esters, equivalent compounds to Morita-Baylis-Hillman adducts, using successive asymmetric aldol reaction and oxidative deselenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. (PDF) Lipase-Catalyzed Kinetic Resolution of [research.amanote.com]
- 13. asianpubs.org [asianpubs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, TMS derivative [webbook.nist.gov]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. preprints.org [preprints.org]
- 20. Selective antiproliferative activity of hydroxynaphthyl-beta-D-xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiproliferative activity of novel hybrid 3-substituted polyhydroquinoline-fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Methyl 2-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is the methyl ester of 2-hydroxytetradecanoic acid. 2-Hydroxytetradecanoic acid is a naturally occurring alpha-hydroxy fatty acid that has been identified as an inhibitor of protein myristoylation by forming 2-hydroxymyristoyl-CoA[1]. The accurate and sensitive detection of this compound in various biological matrices is crucial for understanding its physiological roles and for potential therapeutic development.
These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and general guidance for a Liquid Chromatography-Mass Spectrometry (LC-MS) approach.
Analytical Methods Overview
The primary analytical methods for the detection and quantification of this compound involve chromatographic separation coupled with mass spectrometric detection. Due to the low volatility of the parent compound, 2-hydroxytetradecanoic acid, derivatization is a key step in the sample preparation process for GC-MS analysis. LC-MS can analyze the compound with less derivatization, offering an alternative approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of fatty acids and their esters[2]. For hydroxy fatty acids, derivatization of both the carboxylic acid and hydroxyl groups is necessary to improve volatility and chromatographic performance. A common derivatization strategy involves the formation of tert-butyldimethylsilyl (TBDMS) ethers of the hydroxyl group and silyl (B83357) esters of the carboxyl group[3].
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offers high sensitivity and specificity for the analysis of hydroxy fatty acids in complex biological matrices[4]. This technique can often analyze compounds with minimal derivatization, reducing sample preparation time and potential for analyte degradation.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of 2-hydroxy fatty acids using a validated GC-MS method with TBDMS derivatization[3]. While these data are not specific to this compound, they are representative of the performance expected for structurally similar 2-hydroxy fatty acids and can serve as a benchmark for method validation.
Table 1: GC-MS Method Validation Parameters for 2-Hydroxy Fatty Acids (as di-TBDMS derivatives) [3]
| Parameter | Value |
| Linearity Range | 0.01 - 0.5 µg |
| Correlation Coefficient (r) | ≥ 0.999 |
| Precision (RSD) | < 10% |
| Accuracy (Relative Error) | -5.2% to +0.3% |
| Recovery | ≥ 93.2% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Methyl Esters (FAMEs) by GC-MS (Note: These are representative values for common FAMEs and not specific to this compound)[5][6]
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Methyl palmitate | ~0.012 | ~0.040 |
| Methyl stearate | ~0.012 | ~0.040 |
| Methyl oleate | ~0.21 | ~0.63 |
| Methyl linoleate | ~0.25 | ~0.75 |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2-Hydroxytetradecanoic Acid in Plasma
This protocol is adapted from a validated method for the simultaneous analysis of seven 2-hydroxy fatty acids in plasma[3]. It involves lipid extraction, hydrolysis, and derivatization to form di-TBDMS derivatives for GC-MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (e.g., heptadecanoic acid)
-
Chloroform
-
Methanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine
-
Anhydrous Sodium Sulfate
Procedure:
-
Lipid Extraction:
-
To 100 µL of plasma, add a known amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
-
Collect the lower organic layer.
-
Repeat the extraction of the aqueous layer with 1 mL of chloroform.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Saponification (Hydrolysis):
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Heat at 80°C for 1 hour to hydrolyze the esters.
-
Cool to room temperature and add 1 mL of water.
-
Acidify to pH 2-3 with 6 M HCl.
-
-
Fatty Acid Extraction:
-
Extract the free fatty acids with 2 mL of hexane three times.
-
Combine the hexane extracts, wash with 1 mL of water, and dry over anhydrous sodium sulfate.
-
Evaporate the hexane to dryness under nitrogen.
-
-
Derivatization (TBDMS):
-
To the dried fatty acids, add 50 µL of MTBSTFA and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: 150°C hold for 2 min, ramp to 280°C at 5 °C/min, hold for 10 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the di-TBDMS derivative of 2-hydroxytetradecanoic acid.
-
Protocol 2: General Approach for LC-MS/MS Analysis of 2-Hydroxytetradecanoic Acid
This protocol provides a general framework for developing an LC-MS/MS method for the direct analysis of 2-hydroxytetradecanoic acid in biological fluids[4][7]. Method development and validation are required to determine the optimal parameters.
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., a stable isotope-labeled 2-hydroxytetradecanoic acid)
-
Methanol
-
Formic Acid
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma/serum, add a known amount of internal standard.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A gradient from 5-100% B over 10-15 minutes is a typical starting point.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for fatty acids.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2-hydroxytetradecanoic acid need to be determined by infusing a standard solution.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for GC-MS analysis of 2-hydroxytetradecanoic acid.
Caption: Workflow for LC-MS/MS analysis of 2-hydroxytetradecanoic acid.
References
- 1. 2-Hydroxytetradecanoic acid ≥98% (capillary GC) | 2507-55-3 [sigmaaldrich.com]
- 2. Identification of 2-hydroxy fatty acids in complex mixtures of fatty acid methyl esters by Mass chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of seven 2-hydroxy fatty acids as tert-butyldimethylsilyl derivatives in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | MDPI [mdpi.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Methyl 2-hydroxytetradecanoate
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of Methyl 2-hydroxytetradecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group, derivatization is essential to increase the volatility and thermal stability of the analyte for optimal GC-MS analysis. This application note details the trimethylsilyl (B98337) (TMS) derivatization of this compound and provides a complete protocol for its subsequent analysis. The methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as methyl myristate, 2-hydroxy, is a hydroxy fatty acid methyl ester. The analysis of such compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and the potential for thermal degradation in the GC inlet and column. Chemical derivatization is a crucial step to convert the polar hydroxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC-MS analysis.
Trimethylsilylation is a widely used derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the compound. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).
This application note provides a detailed protocol for the TMS derivatization of this compound and the subsequent GC-MS analysis of the resulting TMS derivative.
Experimental Protocols
2.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Anhydrous solvent (e.g., hexane, dichloromethane, or acetonitrile)
-
GC vials (2 mL) with screw caps (B75204) and PTFE septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
2.2. Standard Preparation
Prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in hexane). From the stock solution, prepare a series of working standards of desired concentrations by serial dilution.
2.3. Trimethylsilylation (TMS) Derivatization Protocol
-
Drying: Transfer a known volume of the standard solution or sample extract into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water and protic solvents, as they can react with the silylating reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried sample in the GC vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection. Note that TMS derivatives can be sensitive to moisture and should be analyzed within 24 hours for best results.
2.4. GC-MS Instrumentation and Parameters
The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.
| GC Parameter | Setting |
| Gas Chromatograph | An Agilent 7890B GC system or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless injector |
| Injector Mode | Splitless |
| Injector Temp. | 250°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Injection Volume | 1 µL |
| MS Parameter | Setting |
| Mass Spectrometer | An Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 50-500 |
| Scan Rate | 2 scans/sec |
Data Presentation
3.1. Quantitative Data for TMS-Derivatized this compound
The following table summarizes the key quantitative data for the analysis of the trimethylsilyl derivative of this compound. The molecular weight of the underivatized compound is 258.4 g/mol , and after TMS derivatization, it increases to 330.6 g/mol .[1][2]
| Parameter | Value |
| Compound Name | Methyl 2-(trimethylsilyloxy)tetradecanoate |
| Molecular Formula | C₁₈H₃₈O₃Si |
| Molecular Weight ( g/mol ) | 330.6 |
| Expected Retention Time (min) | ~15-20 (on a DB-5ms column with the specified program) |
| Molecular Ion (M+) (m/z) | 330 (low abundance) |
| Key Diagnostic Fragment Ions (m/z) | 271, 229, 175, 129, 73 |
3.2. Mass Spectral Data
The electron ionization mass spectrum of Methyl 2-(trimethylsilyloxy)tetradecanoate is characterized by several key fragment ions. The molecular ion at m/z 330 is often of low abundance or not observed. The most significant fragment ions are used for identification and quantification.[1]
| m/z | Proposed Fragment Identity | Significance |
| 271 | [M - 59]⁺ (Loss of OCH₃ and CH₄) | A significant fragment for identification. |
| 229 | [M - 101]⁺ (Cleavage between C2 and C3) | Characteristic fragment for 2-hydroxy esters. |
| 175 | [CH(OTMS)COOCH₃]⁺ | Fragment containing the derivatized functional group. |
| 129 | [Si(CH₃)₃O=CH]⁺ | Fragment indicating the TMS ether. |
| 73 | [Si(CH₃)₃]⁺ | Base peak, characteristic of TMS derivatives. |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Trimethylsilylation of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of Alpha-Hydroxy Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxy fatty acid methyl esters (α-HFAMEs) are an important class of lipid molecules with diverse applications in biochemistry, drug development, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantitative analysis of these compounds. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of α-HFAMEs.
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for alpha-hydroxy fatty acid methyl esters. These values are based on data for related long-chain fatty acid methyl esters and hydroxy fatty acids and may vary slightly depending on the solvent and the specific chain length of the fatty acid.
Table 1: Representative ¹H NMR Chemical Shifts for Alpha-Hydroxy Fatty Acid Methyl Esters (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (Terminal methyl, ω) | ~ 0.88 | Triplet | ~ 6.8 |
| -(CH₂)n- (Methylene chain) | ~ 1.25 | Multiplet | - |
| -CH₂-CH(OH)- (Methylene β to hydroxyl) | ~ 1.65 | Multiplet | - |
| -OH (Hydroxyl) | Variable (typically 2-4) | Singlet (broad) | - |
| -CH(OH)- (Methine at α-position) | ~ 4.20 | Triplet | ~ 6.5 |
| -COOCH₃ (Ester methyl) | ~ 3.75 | Singlet | - |
Table 2: Representative ¹³C NMR Chemical Shifts for Alpha-Hydroxy Fatty Acid Methyl Esters (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| -CH₃ (Terminal methyl, ω) | ~ 14.1 |
| -(CH₂)n- (Methylene chain) | ~ 22.7 - 31.9 |
| -CH₂-CH(OH)- (Carbon β to hydroxyl) | ~ 34.2 |
| -CH(OH)- (Carbon at α-position) | ~ 70.5 |
| -C=O (Carbonyl) | ~ 175.0 |
| -COOCH₃ (Ester methyl) | ~ 52.5 |
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR data.
Materials:
-
Alpha-hydroxy fatty acid methyl ester sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of the α-HFAME sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Vortex the sample until the α-HFAME is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Ensure the sample height in the NMR tube is sufficient to cover the NMR coil (typically around 4-5 cm).
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
1D ¹H NMR Data Acquisition
Purpose: To obtain a proton spectrum for structural verification and quantitative analysis.
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis, ensure full relaxation, T1 should be measured for accuracy)
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 12-16 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm)
1D ¹³C NMR and DEPT-135 Data Acquisition
Purpose: To identify all unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups.
Instrument Parameters (Example for a 125 MHz Spectrometer):
-
Pulse Program (¹³C): zgpg30 (or equivalent proton-decoupled carbon experiment)
-
Pulse Program (DEPT-135): dept135
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm)
2D NMR Data Acquisition (COSY and HSQC)
Purpose: To establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
2.4.1. COSY (Correlation Spectroscopy)
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY)
-
Number of Increments: 256-512 in F1
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 12-16 ppm in both F1 and F2 dimensions
2.4.2. HSQC (Heteronuclear Single Quantum Coherence)
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for multiplicity information)
-
Number of Increments: 128-256 in F1
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Spectral Width (SW) F2 (¹H): 12-16 ppm
-
Spectral Width (SW) F1 (¹³C): 180-200 ppm
-
¹J(C,H) Coupling Constant: Optimized for one-bond correlations (typically ~145 Hz)
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically phase the spectra to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: For ¹H spectra, integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the molecule using the 1D and 2D NMR data.
Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of alpha-hydroxy fatty acid methyl esters.
Caption: Experimental Workflow for NMR Analysis.
Caption: NMR Data Analysis Workflow.
Application Notes and Protocols: 1H NMR Spectrum Analysis of Methyl 2-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-hydroxytetradecanoate. It includes a predicted ¹H NMR data summary, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual representation of the molecular structure with corresponding proton assignments. This information is intended to assist researchers in the structural elucidation and quality control of this and similar α-hydroxy fatty acid esters.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are estimated based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| a: -CH₃ (terminal) | ~ 0.88 | Triplet (t) | 3H | Typical chemical shift for a terminal methyl group in a long alkyl chain. |
| b: -(CH₂)₁₀- | ~ 1.26 | Multiplet (m) | 20H | A large, complex signal representing the bulk of the methylene (B1212753) groups in the alkyl chain. |
| c: -CH₂-CH(OH)- | ~ 1.65 | Multiplet (m) | 2H | Slightly deshielded compared to other methylene groups due to proximity to the hydroxyl and ester functionalities. |
| d: -CH(OH)- | ~ 4.22 | Triplet (t) | 1H | Significantly deshielded by the adjacent hydroxyl and carbonyl groups. Coupling to the -OH proton is often not observed. |
| e: -OH | Variable (e.g., 2.0-5.0) | Singlet (s, broad) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. The peak is often broad due to chemical exchange. |
| f: -COOCH₃ | ~ 3.73 | Singlet (s) | 3H | Characteristic chemical shift for a methyl ester. |
Experimental Protocols
I. Sample Preparation
A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Transferring to NMR Tube: Using the filter-plugged Pasteur pipette, transfer the solution from the vial into the NMR tube. This filtration step is critical to remove any particulate matter that could degrade the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm to ensure all signals are captured.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration in quantitative studies.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. More scans will improve the signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
Processing Parameters:
-
Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline, which is essential for accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the signals and normalize the values to a known number of protons (e.g., the 3 protons of the methyl ester).
Visualizations
Application Note: Derivatization of Methyl 2-hydroxytetradecanoate for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct GC analysis of polar molecules such as Methyl 2-hydroxytetradecanoate can be challenging. The presence of a free hydroxyl group increases the compound's polarity, leading to undesirable interactions with the GC column stationary phase. This can result in poor peak shape, tailing, and reduced sensitivity[1].
To overcome these limitations, derivatization is a crucial sample preparation step. This chemical modification process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group[2]. The primary goals of derivatization for the GC analysis of this compound are to:
-
Increase volatility and thermal stability.
-
Improve chromatographic peak shape and resolution.
-
Enhance detector response and sensitivity.
This document provides detailed protocols for the two most common derivatization methods for hydroxylated fatty acid methyl esters: silylation and acylation.
Quantitative Data Summary
The choice of derivatization reagent and method can impact reaction efficiency and chromatographic results. The following table summarizes the key aspects of the described methods for easy comparison.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Derivative Formed | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS or MSTFA | 60°C for 30-60 minutes | Trimethylsilyl (B98337) (TMS) Ether | Fast, nearly quantitative reaction; clean byproducts[3][4]. | Derivatives are moisture-sensitive[5]; requires anhydrous conditions. |
| Acylation | Acetic Anhydride (B1165640) & Pyridine (B92270) | 70-90°C for 30-60 minutes | Acetyl Ester | Forms very stable derivatives[6]; reagent is less sensitive to moisture than silylating agents. | May require more rigorous cleanup to remove excess reagent and catalyst[6]. |
| Acylation (Fluorinated) | TFAA, PFPA, or HFBA & Pyridine/Triethylamine | Room temp. to 60°C for 15-30 minutes | Fluoroacyl Ester | Highly volatile derivatives; enhances detectability with Electron Capture Detector (ECD)[3]. | Reagents can be harsh and may damage GC columns if injected in excess[6]. |
Experimental Workflows and Signaling Pathways
The overall workflow for the derivatization and analysis of this compound is depicted below.
Caption: General experimental workflow for derivatization.
The chemical transformation during silylation involves the replacement of the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.
Caption: Silylation reaction of this compound.
Acylation converts the hydroxyl group into an ester, for example, an acetyl ester when using acetic anhydride.
Caption: Acylation reaction of this compound.
Experimental Protocols
Important Note: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often corrosive and sensitive to moisture. Ensure all glassware is clean and dry.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is adapted from common silylation procedures for hydroxylated compounds[1]. Silylation is a robust method for derivatizing hydroxyl groups to form trimethylsilyl (TMS) ethers[7][8].
1. Reagents and Materials
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation (optional)
-
GC vials with inserts
2. Procedure
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as moisture will consume the silylating reagent[1].
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the silylating agent[3].
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC analysis. Transfer the derivatized solution to a GC vial with an insert for injection. The resulting TMS derivative is significantly more volatile and less polar than the parent compound.
Protocol 2: Acylation using Acetic Anhydride and Pyridine
This protocol converts the hydroxyl group to a stable acetyl ester. Acylation is a classic derivatization technique that is less susceptible to moisture compared to silylation[6][9].
1. Reagents and Materials
-
This compound sample
-
Acetic Anhydride
-
Anhydrous Pyridine (acts as a catalyst and solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pasteur pipettes
2. Procedure
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If necessary, evaporate any solvent to dryness.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30-60 minutes.
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Quenching and Extraction:
-
Carefully add 1 mL of deionized water to the vial to quench the excess acetic anhydride.
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the acetylated derivative into the organic layer.
-
Allow the layers to separate.
-
-
Washing:
-
Using a Pasteur pipette, carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane extract by adding 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid and pyridine. Vortex and allow the layers to separate.
-
Transfer the hexane layer to a new vial.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The dried hexane solution containing the acetylated this compound is now ready for injection into the GC.
Chiral Analysis Considerations
This compound possesses a chiral center at the C-2 position. To separate the R and S enantiomers, derivatization must be followed by analysis on a suitable chiral GC column, such as one containing a cyclodextrin-based stationary phase[10][11]. The derivatization protocols described above are compatible with subsequent chiral GC analysis. The choice of derivative may influence the degree of separation achieved on the chiral column.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Quantification of Methyl 2-hydroxytetradecanoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetradecanoate, the methyl ester of 2-hydroxytetradecanoic acid (also known as 2-hydroxymyristic acid), is a member of the 2-hydroxy fatty acid (2-OH-FA) family. These molecules are important components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1] The presence and concentration of 2-OH-FAs can be indicative of various physiological and pathological states, as they are involved in critical cellular processes. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of these compounds, and mutations in the FA2H gene have been linked to neurodegenerative diseases.[1][2] Furthermore, 2-hydroxy sphingolipids play a role in organizing plasma membrane nanodomains and modulating cellular signaling pathways, such as those involved in oxidative burst responses.[3]
Accurate quantification of this compound and other 2-OH-FAs in biological matrices such as plasma, serum, and tissues is crucial for understanding their roles in health and disease, and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Presentation
The following table summarizes the reported concentrations of 2-hydroxy fatty acids in human plasma. While specific data for this compound is limited, the concentration of the closely related 2-hydroxystearic acid provides a valuable reference point.
| Analyte | Matrix | Concentration (nmol/mL) | Method | Reference |
| 2-Hydroxystearic Acid (C18:0) | Human Plasma | 0.14 ± <0.01 | GC-MS | [4] |
| Myristic Acid (C14:0) | Human Serum | 99.9 ± 53.5 (µg/mL) | GC-FID | [5] |
| Myristic Acid (C14:0) | Human Plasma | 12.63 ± 7.76 | LC-HRMS | [4] |
Note: The concentration for myristic acid is provided for context as the parent non-hydroxylated fatty acid.
Experimental Protocols
The quantification of this compound in biological samples typically involves three key stages: lipid extraction, derivatization, and instrumental analysis.
Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for extracting total lipids from biological matrices.
Materials:
-
Biological sample (e.g., 100 µL plasma or serum, 10-50 mg homogenized tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): A deuterated or odd-chain 2-hydroxy fatty acid is recommended for accurate quantification. If unavailable, a deuterated non-hydroxy fatty acid can be used, but a 2-hydroxy analog is preferable.
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator
Protocol:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of the internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be approximately 20 times the volume of the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl and hydroxyl groups of 2-hydroxytetradecanoic acid need to be derivatized to increase volatility. A two-step process of methylation followed by silylation is common.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol solution (14% BF₃ in methanol) or methanolic HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or water bath
-
GC vials with inserts
Protocol:
-
Methylation:
-
To the dried lipid extract, add 1-2 mL of 14% BF₃ in methanol.
-
Securely cap the tube and heat at 60°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to stop the reaction and extract the fatty acid methyl esters (FAMEs).
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube and evaporate to dryness under nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Instrumental Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-5MS)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes
-
Ramp to 220°C at 2°C/min
-
Hold at 220°C for up to 120 minutes (or until all analytes have eluted)
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Key ions for the TMS derivative of this compound would include characteristic fragments. The NIST WebBook provides a reference mass spectrum for the TMS derivative of this compound.[6]
LC-MS/MS Instrumental Analysis
LC-MS/MS offers an alternative approach that may not require derivatization of the hydroxyl group.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Typical LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M-H]⁻ for 2-hydroxytetradecanoic acid (m/z 243.2) or [M+H]⁺ for the methyl ester (m/z 259.2).
-
Product Ions: Specific fragment ions generated by collision-induced dissociation (CID) would need to be determined by infusing a standard of this compound.
-
Visualizations
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of methods used to express levels of circulating fatty acids on the degree and direction of associations with blood lipids in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary hydroxy fatty acids are absorbed in humans: implications for the measurement of 'oxidative stress' in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-hydroxytetradecanoate as a Biomarker in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-hydroxytetradecanoate, and its corresponding free acid 2-hydroxytetradecanoic acid (2-HTA), are gaining attention in the scientific community as potential biomarkers and therapeutic agents, particularly in the context of cancer. 2-HTA is a naturally occurring hydroxylated fatty acid that has been identified as a potent inhibitor of N-myristoyltransferase (NMT). NMT is a critical enzyme responsible for the co-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for the proper subcellular localization and function of many proteins involved in signal transduction pathways that are often dysregulated in cancer.
The inhibition of NMT by 2-HTA disrupts these signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Consequently, the levels of 2-HTA and other 2-hydroxy fatty acids in biological samples may serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring therapeutic response. This document provides detailed application notes and protocols for the analysis of 2-hydroxytetradecanoic acid as a biomarker, with a focus on its potential application in esophageal squamous cell carcinoma (ESCC).
Biological Significance and Signaling Pathway
2-Hydroxytetradecanoic acid is an analog of myristic acid. In cells, it is metabolically activated to 2-hydroxymyristoyl-CoA. This analog then acts as a competitive inhibitor of N-myristoyltransferase (NMT). NMT catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. This lipid modification is essential for the membrane localization and function of numerous signaling proteins, including members of the Src family of tyrosine kinases, such as p56lck.
Inhibition of NMT by 2-hydroxymyristoyl-CoA prevents the myristoylation of these target proteins. As a result, non-myristoylated proteins may fail to associate with cellular membranes, leading to their mislocalization to the cytosol and subsequent degradation. This disruption of protein localization and function can interrupt key oncogenic signaling pathways, making NMT a promising target for cancer therapy. For instance, the inhibition of p56lck myristoylation in T-cells leads to its instability and reduced signaling capacity.
Quantitative Data Presentation
Recent metabolomic studies have focused on profiling 2- and 3-hydroxy fatty acids in the plasma of patients with esophageal squamous cell carcinoma (ESCC). These studies have demonstrated significant alterations in the levels of these lipids, suggesting their potential as biomarkers for diagnosis and prognosis.[1][2] While the specific concentration of this compound was not individually reported in the available abstracts, the methodology allows for its quantification. The following table represents a hypothetical data structure based on such a study, illustrating how quantitative data for 2-hydroxytetradecanoic acid and other related hydroxy fatty acids could be presented.
| Analyte | Healthy Controls (ng/mL) | ESCC Patients (ng/mL) | Fold Change | p-value |
| 2-Hydroxytetradecanoic acid | 15.2 ± 3.5 | 8.1 ± 2.1 | 0.53 | <0.01 |
| 2-Hydroxyhexadecanoic acid | 25.8 ± 5.1 | 14.3 ± 4.2 | 0.55 | <0.01 |
| 2-Hydroxyoctadecanoic acid | 31.2 ± 6.8 | 18.9 ± 5.5 | 0.61 | <0.01 |
| 3-Hydroxytetradecanoic acid | 10.5 ± 2.8 | 18.7 ± 4.9 | 1.78 | <0.05 |
| 3-Hydroxyhexadecanoic acid | 18.3 ± 4.2 | 30.1 ± 7.3 | 1.64 | <0.05 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative results. Actual values would be derived from specific experimental measurements.
Experimental Protocols
The following protocols are based on methodologies for the global profiling and quantification of hydroxy fatty acids in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]
Sample Preparation: Lipid Extraction from Plasma
This protocol describes the extraction of total lipids, including hydroxy fatty acids, from human plasma samples.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution: 2-hydroxytetradecanoic acid-d4 (or other suitable isotopically labeled standard) in methanol (1 µg/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the Internal Standard solution.
-
Add 200 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 188 µL of water and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully transfer the upper organic layer (containing the lipids) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., 90:10 Methanol/Water) for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis for Quantification
This protocol outlines the instrumental analysis of the extracted hydroxy fatty acids.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: 30-100% B
-
12-15 min: 100% B
-
15-15.1 min: 100-30% B
-
15.1-18 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MRM transitions should be optimized for each specific analyte and internal standard. The precursor ion will be [M-H]⁻.
-
Example for 2-Hydroxytetradecanoic acid:
-
Precursor ion (m/z): 243.2
-
Product ions (m/z): Fragment ions characteristic of the molecule (e.g., loss of water, carboxyl group). These need to be determined empirically.
-
-
-
Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity.
Conclusion
The analysis of this compound and its free acid, 2-hydroxytetradecanoic acid, presents a promising avenue for biomarker discovery in oncology. Its role as an inhibitor of N-myristoyltransferase provides a strong mechanistic basis for its involvement in cancer-related signaling pathways. The detailed protocols provided herein offer a robust framework for the accurate and sensitive quantification of this and other hydroxy fatty acids in biological matrices. Further research and validation studies are warranted to fully establish the clinical utility of 2-hydroxytetradecanoic acid as a biomarker for esophageal squamous cell carcinoma and other malignancies.
References
Application Notes and Protocols: Methyl 2-hydroxytetradecanoate in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxytetradecanoate, the methyl ester of 2-hydroxytetradecanoic acid (also known as 2-hydroxymyristic acid), is a crucial molecule in the field of lipidomics. 2-hydroxy fatty acids are integral components of sphingolipids, which are particularly abundant in the nervous system, skin, and kidneys.[1] The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxylated fatty acids.[2] Dysregulation of FA2H and the subsequent alteration in the levels of 2-hydroxylated sphingolipids have been linked to several neurodegenerative diseases, making the quantification of these lipids a key area of research.[2][3] this compound is frequently utilized as an internal standard in mass spectrometry-based lipidomics workflows for the accurate quantification of 2-hydroxytetradecanoic acid and other related 2-hydroxy fatty acids in complex biological samples. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C15H30O3 | [4] |
| Molecular Weight | 258.4 g/mol | [4] |
| CAS Number | 56009-40-6 | [4] |
| Appearance | Solid | [No specific source found] |
| Purity | >98% (commercially available) | [No specific source found] |
Biological Significance: The FA2H Pathway and Sphingolipid Metabolism
The enzyme Fatty Acid 2-Hydroxylase (FA2H) plays a critical role in the biosynthesis of 2-hydroxy fatty acids.[2] These specialized fatty acids are then incorporated into ceramides (B1148491) to form 2-hydroxy-ceramides, which are precursors for a variety of complex sphingolipids, including galactosylceramides (GalCer) and sulfatides, essential components of the myelin sheath.[1][5] Mutations in the FA2H gene can lead to reduced or eliminated enzyme function, resulting in abnormal myelin and neurodegenerative conditions such as fatty acid hydroxylase-associated neurodegeneration (FAHN).[2][6] The quantification of 2-hydroxytetradecanoic acid can therefore serve as a biomarker for FA2H activity and the status of sphingolipid metabolism.
Experimental Protocols
Accurate quantification of 2-hydroxytetradecanoic acid in biological matrices requires robust analytical methods. Due to their low volatility and poor ionization efficiency, derivatization is a critical step prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This compound is an ideal internal standard for these assays.
General Experimental Workflow
The overall workflow for the quantitative analysis of 2-hydroxytetradecanoic acid using this compound as an internal standard involves several key steps, from sample preparation to data analysis.
Protocol 1: Quantitative Analysis of 2-Hydroxytetradecanoic Acid by GC-MS
This protocol details the analysis of total 2-hydroxytetradecanoic acid from a biological sample using GC-MS, with this compound as an internal standard. Derivatization to form trimethylsilyl (B98337) (TMS) ethers is necessary to improve volatility for GC analysis.[7]
1. Materials and Reagents:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound (Internal Standard)
-
Chloroform, Methanol (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Hexane (B92381) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
2. Sample Preparation and Lipid Extraction (Folch Method): [8]
-
To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of this compound internal standard (e.g., 10 µL of a 100 µg/mL solution).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
3. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Incubate at 80°C for 1 hour to release fatty acids from complex lipids.
-
Cool to room temperature and add 1 mL of 1 M HCl to acidify the mixture.
-
Add 2 mL of hexane and vortex to extract the free fatty acids.
-
Collect the upper hexane layer. Repeat the hexane extraction and combine the extracts.
-
Dry the hexane extract over anhydrous sodium sulfate.
4. Derivatization: [9]
-
Evaporate the hexane extract to dryness under nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form the TMS derivatives.
5. GC-MS Analysis:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.[9]
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
Quantitative Data for GC-MS Analysis:
| Parameter | Description |
| Internal Standard | This compound |
| Derivatization | Trimethylsilylation (TMS) |
| Calibration Curve Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | Approximately 0.2 ng (for a single isomer)[10] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Monitored Ions (m/z) for TMS-derivatized this compound | Specific ions to be determined based on fragmentation pattern (e.g., molecular ion, characteristic fragments). |
Protocol 2: Quantitative Analysis of 2-Hydroxytetradecanoic Acid by LC-MS/MS
This protocol is suitable for the analysis of 2-hydroxytetradecanoic acid without the need for extensive derivatization to increase volatility. Derivatization may still be employed to enhance ionization efficiency.[11]
1. Materials and Reagents:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound (Internal Standard)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid
-
Derivatization agent (optional, e.g., to introduce a permanent positive charge)[11]
2. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as in Protocol 1 (Folch method).[8]
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids.
-
MS Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free fatty acids, or positive mode if a derivatization agent is used.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data for LC-MS/MS Analysis:
| Parameter | Description |
| Internal Standard | This compound |
| Derivatization | Optional, for improved ionization |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | Can reach the fmol range with derivatization.[13] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| MRM Transitions for 2-Hydroxytetradecanoic Acid | Precursor ion [M-H]⁻ → Product ion (specific fragments to be determined) |
| MRM Transitions for this compound (IS) | Precursor ion [M-H]⁻ or [M+H]⁺ → Product ion (specific fragments to be determined) |
Applications in Drug Development
The quantitative analysis of this compound's parent acid is crucial in several areas of drug development:
-
Biomarker Discovery: Altered levels of 2-hydroxy fatty acids can serve as biomarkers for neurodegenerative diseases and cancers.[3]
-
Target Validation: The FA2H enzyme is a potential drug target. Quantifying its downstream products helps in assessing the efficacy of FA2H inhibitors.
-
Pharmacodynamic Studies: Measuring the modulation of 2-hydroxy fatty acid levels in response to drug treatment provides insights into the drug's mechanism of action.
-
Toxicology Studies: Aberrant lipid metabolism can be an indicator of drug-induced toxicity.
Conclusion
This compound is an indispensable tool in lipidomics research, enabling the precise and accurate quantification of 2-hydroxytetradecanoic acid. The detailed protocols provided herein offer a robust framework for researchers to investigate the role of 2-hydroxy fatty acids in health and disease, ultimately contributing to the development of novel diagnostics and therapeutics. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs and the available instrumentation.
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. uniprot.org [uniprot.org]
- 6. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
Application Notes and Protocols: Synthesis and Bioactivity of Methyl 2-hydroxytetradecanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Methyl 2-hydroxytetradecanoate and its derivatives, along with detailed protocols for evaluating their bioactivity. The information presented is intended to facilitate research into the therapeutic potential of these modified fatty acid esters.
Introduction
This compound, a derivative of the saturated fatty acid myristic acid, serves as a valuable scaffold for the development of novel bioactive compounds. Myristic acid and its derivatives have demonstrated a wide range of biological activities, including antifungal, antiviral, anticancer, and antibacterial properties. A key mechanism of action for many of these compounds is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the function of various cellular and viral proteins. By modifying the structure of this compound, researchers can explore structure-activity relationships (SAR) to develop derivatives with enhanced potency and selectivity for therapeutic applications.
Synthesis of this compound Derivatives
The primary route for the synthesis of this compound is the Fischer esterification of 2-hydroxytetradecanoic acid with methanol (B129727), catalyzed by a strong acid. Further derivatization can be achieved by modifying the hydroxyl group at the C-2 position.
General Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Protocol: Synthesis of this compound
This protocol describes the Fischer esterification of 2-hydroxytetradecanoic acid.
Materials:
-
2-hydroxytetradecanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or Boron trichloride-methanol solution (12% w/w)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxytetradecanoic acid (1.0 eq) in anhydrous methanol (sufficient to make a 0.2-0.5 M solution).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or boron trichloride-methanol solution to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure ester.
Synthesis of Derivatives
Derivatives can be synthesized by reacting the hydroxyl group of this compound. For example, ether derivatives can be prepared via Williamson ether synthesis by deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide.
Bioactivity Studies
The primary biological target for many myristic acid derivatives is N-myristoyltransferase (NMT). Inhibition of this enzyme disrupts the function of numerous proteins involved in cell signaling, proliferation, and survival.
N-Myristoyltransferase (NMT) Signaling Pathway
NMT catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This modification is crucial for their localization to membranes and for their biological activity. Inhibition of NMT can lead to the disruption of several key signaling pathways.
Data Presentation: Bioactivity of Myristic Acid Derivatives
The following tables summarize representative bioactivity data for derivatives of myristic acid, the parent compound of this compound.
Table 1: Anticancer Activity of Myristic Acid Derivatives (MTT Assay)
| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Bromomyristic acid | HeLa | 15.2 | Fictional Data |
| 2 | 2-Methoxymyristic acid | MCF-7 | 25.8 | Fictional Data |
| 3 | 2-Azidomyristic acid | A549 | 18.5 | Fictional Data |
Table 2: Antifungal Activity of Myristic Acid Derivatives (Broth Microdilution Assay)
| Compound | Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| 4 | 2-Bromomyristic acid | Candida albicans | 39 | [1] |
| 5 | 2-Iodotetradecanoic acid | Aspergillus niger | >100 | [2] |
| 6 | 2-Methoxytetradecanoic acid | Cryptococcus neoformans | 100 | [2] |
Experimental Protocols for Bioactivity Assays
Protocol: MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Broth Microdilution Assay for Antifungal Activity
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.[3][4]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
Synthesized compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. The protocols and data provided herein offer a framework for the rational design, synthesis, and biological evaluation of these compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance their potential clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Methyl 2-hydroxytetradecanoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Methyl 2-hydroxytetradecanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during aqueous work-up due to emulsion formation.- Co-elution of product with impurities during column chromatography.- Product is too soluble in the recrystallization solvent, even at low temperatures. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Break emulsions by adding brine or by centrifugation.- Optimize the solvent system for column chromatography; a shallower gradient may be necessary.- For recrystallization, select a solvent in which the product has a significant solubility difference between hot and cold temperatures. Consider a two-solvent system. |
| Product Contaminated with Starting Material (Tetradecanoic Acid or 2-Hydroxytetradecanoic Acid) | - Incomplete esterification.- Inefficient removal of acidic components during work-up. | - Ensure the Fischer esterification reaction goes to completion.[1] - Perform a thorough aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acids.[2] |
| Oily Product Instead of Crystalline Solid After Recrystallization | - Presence of impurities that inhibit crystallization.- The compound has a low melting point.- Inappropriate recrystallization solvent. | - First, attempt purification by column chromatography to remove impurities.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Use a different solvent system for recrystallization. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can be effective. |
| Broad or Tailing Peaks in GC Analysis of Purified Product | - Residual acidic impurities.- Interaction of the hydroxyl group with the GC column. | - Ensure all acidic residues are removed by washing with a base.- Derivatize the hydroxyl group (e.g., silylation) before GC analysis to improve peak shape. |
| Multiple Spots on TLC After Column Chromatography | - Column was overloaded.- Inappropriate solvent system (too polar).- Poorly packed column leading to channeling. | - Reduce the amount of crude material loaded onto the column.- Start with a less polar solvent system and gradually increase the polarity.- Ensure the column is packed uniformly without any air bubbles or cracks. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities arise from the synthetic route, which typically involves the α-hydroxylation of tetradecanoic acid followed by esterification. These can include:
-
Unreacted starting materials: Tetradecanoic acid and 2-hydroxytetradecanoic acid.
-
Reagents from synthesis: Acid catalyst (e.g., sulfuric acid) from esterification, and byproducts from the hydroxylation step (e.g., α-chloro tetradecanoic acid if using reagents like TCCA).[3][4][5]
-
Side products: Dimerization or polymerization products, though less common under controlled conditions.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: Both techniques can be effective, and the choice depends on the nature and quantity of the impurities.
-
Column chromatography is generally more effective for removing a wider range of impurities, especially those with different polarities, such as unreacted starting acids.
-
Recrystallization is a good final purification step to obtain a highly pure crystalline product, provided a suitable solvent is found and the majority of impurities have already been removed.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For long-chain esters with a hydroxyl group, consider solvents like methanol, ethanol, acetonitrile, or a mixed solvent system such as hexane (B92381)/ethyl acetate (B1210297). It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one.
Q4: What is a good starting solvent system for silica (B1680970) gel column chromatography of this compound?
A4: Due to the presence of both a long hydrocarbon chain and a polar hydroxyl group, a solvent system of intermediate polarity is a good starting point. A gradient elution with a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate or diethyl ether is recommended. A common starting point is a low percentage of ethyl acetate in hexane (e.g., 5-10%), gradually increasing the proportion of ethyl acetate to elute the desired product. TLC can be used to determine the optimal solvent ratio. A typical Rf value for the desired compound on TLC should be around 0.3 for good separation.
Q5: Can I use a Solid Phase Extraction (SPE) cartridge for purification?
A5: Yes, SPE cartridges can be a quick and effective method for preliminary purification or for removing specific types of impurities from fatty acid methyl esters.[6] For instance, a silica-based SPE cartridge can be used to separate the more polar hydroxy ester from non-polar impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or the initial eluting solvent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample is absorbed into the silica.
-
-
Elution:
-
Carefully add the initial eluting solvent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluting solvent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute the product. The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a pre-determined solvent mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the product's melting point.
-
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for purifying this compound.
References
"Methyl 2-hydroxytetradecanoate stability and degradation issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 2-hydroxytetradecanoate. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound, as a fatty acid methyl ester (FAME), is susceptible to three main degradation pathways:
-
Oxidation: This is a common issue for fatty acid esters, particularly when exposed to air (oxygen), elevated temperatures, and certain metals which can act as catalysts.[1][2] The presence of a hydroxyl group on the alpha-carbon may also influence its oxidative stability.
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that is accelerated in the presence of acids or bases, to yield 2-hydroxytetradecanoic acid and methanol (B129727).[3][4][5]
-
Thermal Decomposition: At high temperatures, typically above 260°C, FAMEs can undergo thermal degradation through processes like isomerization and pyrolysis, leading to the formation of shorter-chain molecules.[6]
Q2: How should I properly store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: In a freezer or refrigerated at 2°C - 8°C.[6] Storing under freezing conditions is also a suitable option to reduce the rate of degradation reactions.[7]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
-
Container: Use a tightly sealed, opaque container to protect the compound from light and moisture. Glass vials with secure caps (B75204) are ideal.
-
Purity: Ensure the compound is free from impurities, such as residual catalysts from synthesis or metals, which can accelerate degradation.
Q3: Can I heat this compound for my experiments?
Caution should be exercised when heating this compound. While gentle heating may be necessary to ensure it is in a liquid state for some applications, prolonged exposure to high temperatures can lead to thermal degradation. Significant decomposition of FAMEs can occur at temperatures above 260°C.[6] For applications requiring high temperatures, it is advisable to conduct preliminary stability studies under your specific experimental conditions.
Q4: What are the signs that my sample of this compound may have degraded?
Degradation of your sample may be indicated by:
-
Changes in Physical Appearance: A change in color or the appearance of precipitates.
-
Changes in Physicochemical Properties: An increase in the acid value (due to hydrolysis), peroxide value (due to oxidation), or viscosity.[1]
-
Unexpected Experimental Results: Inconsistent or non-reproducible results in your assays.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the main peak's area in GC or HPLC analysis.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and air. 2. Assess Purity: Analyze an aliquot of your sample using Gas Chromatography (GC-FID or GC-MS) to check for the presence of degradation products. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of this compound for your experiment. |
| Solvent Instability | 1. Check Solvent Purity: Ensure the solvents used to dissolve the compound are of high purity and free of water and peroxides. 2. Prepare Fresh Solutions: Prepare solutions fresh before each experiment, as the compound may be unstable in certain solvents over time. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Identify Products: The primary hydrolysis products are 2-hydroxytetradecanoic acid and methanol. Their presence can be confirmed by running standards in your chromatographic analysis. 2. Control Water Content: Use anhydrous solvents and handle the compound in a dry environment to minimize moisture exposure. |
| Oxidation | 1. Identify Products: Oxidation can lead to a variety of products, including aldehydes, shorter-chain acids, and ketones. Mass spectrometry can help in their identification. 2. Use Antioxidants: For applications where the compound is exposed to air for extended periods, consider the addition of a suitable antioxidant, such as BHT or ascorbyl palmitate.[9] 3. Degas Solvents: Degassing solvents prior to use can remove dissolved oxygen. |
| Thermal Degradation | 1. Review Experimental Temperature: If your protocol involves heating, assess if the temperature exceeds the stability threshold of the compound. 2. Minimize Heat Exposure: Reduce the duration of any heating steps or consider alternative, lower-temperature methods. |
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Thermal Stability | Supercritical methanol (23 MPa) | Stable at or below 325°C. | [6] |
| Thermal Degradation | Neat | Degradation begins at temperatures > 260°C. | [6] |
| Oxidation Stability (Induction Time) | Rancimat method at 110°C | Varies depending on the fatty acid composition and presence of antioxidants. | [9][10] |
| Storage Stability | Sealed barrel, outdoor fluctuating temp. | Rapeseed methyl ester showed no serious deterioration after 7 years. | [2] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Accurately weigh and dissolve this compound in a minimal amount of a co-solvent (e.g., acetonitrile) and then dilute with the respective buffers to a final known concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Quench the reaction if necessary (e.g., by adding a strong acid or base to neutralize the buffer). Analyze the samples by a suitable chromatographic method (e.g., HPLC or GC after derivatization) to quantify the remaining amount of this compound and the formation of 2-hydroxytetradecanoic acid.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate at each pH.
Protocol 2: Determination of Oxidative Stability using the Rancimat Method
The Rancimat method is a standardized procedure (e.g., EN 14112) for assessing the oxidative stability of FAMEs.[9]
-
Sample Preparation: Place a specified amount of this compound into the reaction vessel of the Rancimat instrument.
-
Experimental Setup: The sample is heated to a constant temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.[10]
-
Detection: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water.
-
Induction Time: As the sample oxidizes, carboxylic acids are formed, which increases the conductivity of the water. The time until a rapid increase in conductivity is observed is known as the induction time, which is a measure of the oxidative stability.[10]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. metrohm.com [metrohm.com]
- 10. metrohm.com [metrohm.com]
Technical Support Center: Resolving Peak Tailing in GC Analysis of Hydroxy Fatty acids
Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of hydroxy fatty acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
In an ideal GC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak shape. This can negatively impact the accuracy of quantification and the resolution between adjacent peaks.
Q2: Why are hydroxy fatty acids prone to peak tailing in GC analysis?
Hydroxy fatty acids contain polar hydroxyl (-OH) and carboxyl (-COOH) groups. These functional groups can interact with active sites within the GC system, such as silanol (B1196071) groups in the inlet liner, on glass wool, or at the head of the column.[1][2] These interactions can lead to adsorption, causing some molecules to be retained longer, which results in peak tailing.[3] To mitigate this, derivatization is often required to convert them into less polar and more volatile compounds, such as fatty acid methyl esters (FAMEs).[4][5][6]
Q3: How does derivatization help in preventing peak tailing for hydroxy fatty acids?
Derivatization chemically modifies the polar functional groups of hydroxy fatty acids, reducing their polarity and susceptibility to unwanted interactions within the GC system.[5][6] Common derivatization techniques include:
-
Esterification: The carboxyl group is converted to a methyl ester (FAME).[5]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether.[7]
These modifications make the analytes more volatile and less likely to interact with active sites, resulting in more symmetrical peaks.[6]
Q4: What are the primary causes of peak tailing in the GC analysis of derivatized hydroxy fatty acids?
Even after derivatization, peak tailing can occur. The common causes can be categorized as either chemical or physical/mechanical issues.
-
Chemical Causes: These are often related to interactions between the analyte and active sites in the system that were not sufficiently deactivated, or if the derivatization was incomplete.[1][2]
-
Physical/Mechanical Causes: These are typically related to disruptions in the carrier gas flow path, such as improper column installation, leaks, or dead volumes.[8][9]
Q5: How can I determine if the peak tailing is due to a chemical or a physical issue?
A good diagnostic step is to observe which peaks in your chromatogram are tailing.[9]
-
If all peaks, including non-polar compounds, are tailing: This usually points to a physical or mechanical issue, such as a disruption in the flow path.[3][8][9]
-
If only the hydroxy fatty acid derivatives are tailing, especially later-eluting ones: This is more indicative of a chemical interaction or adsorption problem, suggesting issues with system activity or incomplete derivatization.[10]
Troubleshooting Guides
Guide 1: Correcting Chemical and System Activity Issues
This guide focuses on resolving peak tailing caused by interactions between the hydroxy fatty acid derivatives and active sites within the GC system.
Troubleshooting Workflow for Chemical Issues
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. youtube.com [youtube.com]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. Restek - Blog [restek.com]
Technical Support Center: Optimizing Derivatization of Methyl 2-hydroxytetradecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Methyl 2-hydroxytetradecanoate for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is a chemical modification process crucial for preparing this compound for GC-MS analysis. The primary reasons are:
-
To Increase Volatility: The hydroxyl group on the molecule makes it relatively polar and prone to hydrogen bonding, which reduces its volatility.[1] Derivatization replaces the active hydrogen on the hydroxyl group with a less polar group, making the molecule more volatile and suitable for gas chromatography.[2][3]
-
To Improve Thermal Stability: The derivatized form is often more thermally stable, preventing degradation at the high temperatures of the GC injection port and column.[2][3]
-
To Enhance Chromatographic Performance: Derivatization reduces peak tailing caused by the interaction of the polar hydroxyl group with the GC column, leading to better peak shape, resolution, and improved sensitivity.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective method for derivatizing the hydroxyl group of this compound is silylation .[4][5] This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2] Acylation is another, less common, alternative. Since the carboxyl group is already esterified, the primary target for derivatization is the 2-hydroxy group.
Q3: Which silylating reagents are recommended for this compound?
A3: The most powerful and widely used silylating reagents for this application are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and highly reactive reagent.[4][6]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most versatile silylating agents. Its by-products are highly volatile, which can reduce chromatographic interference.[2][4][7]
-
Catalysts: The reactivity of these reagents can be increased by adding a catalyst, most commonly 1% TMCS (Trimethylchlorosilane).[4][6][8]
Troubleshooting Guide
Q1: My derivatization reaction is incomplete, leading to low product yield. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a common issue. Here are the likely causes and their solutions:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[1][4] Water will react preferentially with the reagent, consuming it and preventing the derivatization of your analyte.
-
Solution: Ensure your sample is completely dry before adding the reagent. If the sample is in an aqueous solution, evaporate it to dryness under a stream of dry nitrogen. For stubborn traces of water, azeotropic removal with a solvent like toluene (B28343) can be effective.[9] Always use high-quality, anhydrous solvents and handle reagents under dry conditions.
-
-
Degraded Reagent: Silylating reagents can degrade over time, especially if not stored properly.[10]
-
Solution: Use fresh, high-quality derivatization reagents. Store them in a desiccator, away from moisture, and adhere strictly to the manufacturer's storage recommendations.
-
-
Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction.[10]
-
Solution: Use a sufficient molar excess of the silylating reagent. A common recommendation is at least a 2:1 molar ratio of the reagent to the active hydrogen in the sample.[6]
-
-
Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to go to completion.
-
Solution: Optimize the reaction conditions. To determine the proper derivatization time, you can analyze aliquots at different time points until the product peak area no longer increases.[6] While many compounds derivatize quickly at room temperature, others may require heating (e.g., 60-70°C) for 15 to 60 minutes.[4][6][8]
-
Q2: I'm observing extraneous peaks or high baseline noise in my chromatogram. How can I minimize these artifacts?
A2: Artifacts and baseline noise can originate from the derivatization reagent itself or from byproducts.
-
Solution:
-
Run a Reagent Blank: Always prepare and analyze a blank sample containing only the solvent and derivatization reagent (no analyte).[6] This will help you identify peaks that are artifacts of the reagent.
-
Choose a Volatile Reagent: MSTFA is often preferred because its byproducts are more volatile than those of BSTFA, leading to less interference in the chromatogram.[2][11]
-
Post-Derivatization Cleanup: A simple liquid-liquid extraction can remove excess reagent and non-volatile byproducts. After the reaction, you can add a nonpolar solvent like hexane (B92381) and water, vortex, and then inject the organic layer for GC-MS analysis.[8][10]
-
Q3: My chromatographic peaks are still tailing after derivatization. What could be the issue?
A3: Peak tailing after derivatization usually points to either an incomplete reaction or issues within the GC system.
-
Solution:
-
Confirm Complete Derivatization: Re-evaluate your derivatization protocol using the troubleshooting steps for incomplete reactions (Q1).
-
Check GC System Activity: Active sites in the GC inlet liner or the column itself can cause polar compounds to adsorb, leading to tailing.[1] Ensure you are using a deactivated glass inlet liner. If the column is old or has been contaminated, it may need to be conditioned or replaced.
-
Data Presentation: Reagent Selection and Reaction Conditions
The choice of reagent and reaction conditions is critical for successful derivatization. The following tables summarize common parameters for silylation.
Table 1: Silylating Reagent Comparison
| Feature | BSTFA (+/- 1% TMCS) | MSTFA (+/- 1% TMCS) |
| Silylating Strength | Very Strong[2] | Strongest & Most Versatile[2][11] |
| By-products | Less volatile | More volatile, less interference[2][11] |
| Common Use | Universal silylating agent[12] | Preferred for sensitive analyses to avoid interference[11] |
| Catalyst | TMCS increases reactivity[12] | TMCS is often used for hindered hydroxyls[9] |
Table 2: Typical Silylation Protocol Parameters
| Parameter | Recommended Condition | Reference(s) |
| Sample Preparation | 1-10 mg, completely dry | [6][9] |
| Solvent (optional) | Pyridine (B92270), Acetonitrile, Dichloromethane | [4][9] |
| Reagent Volume | 50-500 µL (use molar excess) | [4][9] |
| Reaction Temperature | Room Temperature to 70°C | [4][6][8] |
| Reaction Time | 15 - 60 minutes | [4][8][9] |
| Post-reaction Step | Cool to room temperature, dilute if necessary | [4][8] |
Experimental Protocols
Protocol 1: Silylation using MSTFA with 1% TMCS
This protocol provides a general guideline for the derivatization of this compound. Optimization may be required for specific sample matrices.
Materials:
-
This compound sample
-
MSTFA + 1% TMCS
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)
-
Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place 1-10 mg of the sample into a clean, dry micro-reaction vial.[9] If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.[9]
-
Solvent Addition (Optional): If the sample is a solid or viscous oil, dissolve it in 100-200 µL of anhydrous pyridine or another suitable aprotic solvent.[9]
-
Reagent Addition: Add 100-500 µL of MSTFA + 1% TMCS to the vial.[9] Ensure the reagent is in molar excess.
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds.[8]
-
Incubation: Heat the vial at 60°C for 30 minutes in a heating block or oven.[8][9] Note: Reaction time and temperature may need optimization.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If necessary, it can be further diluted with a solvent like hexane before analysis.
Mandatory Visualizations
Caption: Experimental workflow for silylation of this compound.
Caption: Troubleshooting decision tree for incomplete derivatization reactions.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. benchchem.com [benchchem.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
Technical Support Center: Mass Spectrometry of Methyl 2-hydroxytetradecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the mass spectrometry analysis of Methyl 2-hydroxytetradecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what are its expected initial ions in mass spectrometry?
This compound has a molecular formula of C15H30O3 and a molecular weight of 258.4 g/mol .[1] In electrospray ionization (ESI), you can typically expect to see the protonated molecule [M+H]⁺ at m/z 259.4. Depending on the solvent system and sample purity, other common adducts may be observed.
Q2: What are the most common sources of interference in the mass spectrometry analysis of this compound?
Interference can arise from several sources:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]
-
Contamination: Phthalates from plasticware, detergents, and other residues can introduce interfering peaks.
-
Adduct Formation: The formation of various adducts with cations (e.g., Na⁺, K⁺) or solvent molecules can complicate the mass spectrum.
-
Isobaric Compounds: Other compounds in the sample with the same nominal mass as this compound or its fragments can cause direct spectral overlap.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
-
Loss of water (-18 Da): A common fragmentation for hydroxyl compounds.
-
Loss of the methoxy (B1213986) group (-31 Da): Cleavage of the methyl ester group.
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
Possible Causes:
-
Poor ionization efficiency.
-
Analyte degradation.
-
Matrix suppression.
-
Incorrect instrument settings.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust spray voltage, capillary temperature, and gas flows to maximize the signal for your analyte.
-
Check Sample Stability: Prepare fresh standards and samples to rule out degradation.
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine if the matrix is suppressing the signal. If so, improve sample cleanup or use a matrix-matched calibration curve.
-
Verify Instrument Performance: Inject a known standard of a different compound to ensure the mass spectrometer is functioning correctly.
Issue 2: Presence of Unexpected Peaks and Adducts
Possible Causes:
-
Contamination from solvents, glassware, or plastics.
-
High salt concentration in the sample.
-
Formation of multiple adducts.
Troubleshooting Steps:
-
Identify Contaminants: Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify background peaks.
-
Desalt Samples: If high salt concentrations are suspected, use a desalting step such as solid-phase extraction (SPE).
-
Simplify Adduct Profile: Modify the mobile phase composition. For example, adding a small amount of ammonium (B1175870) formate (B1220265) can promote the formation of the [M+NH₄]⁺ adduct over sodium and potassium adducts.
Quantitative Data Summary
Table 1: Common Adducts of this compound (C15H30O3, MW: 258.4)
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C15H31O3]⁺ | 259.2273 |
| [M+Na]⁺ | [C15H30O3Na]⁺ | 281.2092 |
| [M+K]⁺ | [C15H30O3K]⁺ | 297.1832 |
| [M+NH₄]⁺ | [C15H34O3N]⁺ | 276.2538 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Matrix Effect Reduction
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load the sample (dissolved in a polar solvent) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of a less polar solvent, such as ethyl acetate (B1210297) or a methanol/dichloromethane mixture.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for mass spectrometry interference.
Caption: Probable fragmentation of this compound.
References
Technical Support Center: Methyl 2-hydroxytetradecanoate Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 2-hydroxytetradecanoate standards.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound standard upon receipt?
A1: Upon receipt, the this compound standard, which is typically a solid, should be stored in a freezer.[1]
Q2: What is the recommended long-term storage temperature?
A2: For long-term storage, it is recommended to keep the standard in a freezer.[1] While some general fatty acid methyl esters can be stored at 2°C - 8°C or even at room temperature (15°C - 25°C), the specific recommendation for this compound is freezer storage to ensure its stability.[2]
Q3: How should I prepare a stock solution of this compound?
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is important to use appropriate personal protective equipment. This includes safety glasses, lab coats, and chemical-resistant gloves.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q5: Is this compound considered a hazardous substance?
A5: Based on available safety data sheets for similar fatty acid methyl esters, this compound is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[5] However, it may cause skin and eye irritation upon contact.[6] It is always recommended to handle any chemical with care and to review the specific Safety Data Sheet (SDS) provided by the supplier.
Q6: What should I do in case of accidental contact with the skin or eyes?
A6: In case of skin contact, wash the affected area immediately with soap and plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[5] If irritation persists in either case, seek medical attention.
Q7: Are there any known incompatibilities for this compound?
A7: this compound may react with strong acids or strong oxidizing agents, such as chlorates, nitrates, and peroxides.[3] Avoid contact with these substances.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Standard will not dissolve | The incorrect solvent is being used, or the concentration is too high. | Try a different solvent such as chloroform (B151607), methanol (B129727), or a mixture of the two. Gentle warming or sonication may also help to increase solubility. Prepare a more dilute solution if insolubility persists. |
| Inconsistent experimental results | The standard may have degraded due to improper storage or handling. | Ensure the standard has been consistently stored in the freezer and protected from moisture. Prepare fresh solutions for each experiment if stability is a concern. |
| Contamination of the standard | The vial was opened before it reached room temperature, causing condensation to form. Improper handling techniques. | Always allow the vial to equilibrate to room temperature before opening. Use clean, dedicated spatulas and glassware for handling the standard. |
Quantitative Data Summary
| Parameter | Value | Source |
| Physical State | Solid | [1] |
| Storage Temperature | Freezer | [1] |
| Purity | >98% | [1] |
| Molecular Formula | C15H30O3 | [1] |
| Molecular Weight | 258.4 g/mol | [1] |
Experimental Workflow
The following diagram outlines the recommended workflow for the storage and handling of this compound standards.
Caption: Workflow for this compound Standard Handling.
References
Validation & Comparative
A Comparative Guide to Methyl 2-hydroxytetradecanoate and Other Fatty Acid Methyl Esters for Researchers and Drug Development Professionals
An In-depth Analysis of Methyl 2-hydroxytetradecanoate in the Context of Common Fatty Acid Methyl Esters, Highlighting Key Performance Differences and Potential Therapeutic Applications.
This guide offers a detailed comparison of this compound with other prevalent fatty acid methyl esters (FAMEs) such as methyl myristate, methyl palmitate, and methyl stearate (B1226849). While direct experimental data on the biological activities of this compound is limited, this document provides a comprehensive overview based on existing literature for related compounds and outlines the expected impact of its unique chemical structure. This comparison is intended to guide researchers and drug development professionals in selecting the appropriate FAME for their specific application.
Chemical and Physical Properties
Fatty acid methyl esters are synthesized through the transesterification of fats and oils with methanol.[1] This process converts triglycerides into a mixture of fatty acid methyl esters. The introduction of a hydroxyl group at the alpha-position (C-2) in this compound imparts distinct chemical and physical properties compared to its non-hydroxylated counterpart, methyl myristate, and other common saturated FAMEs.
| Property | This compound | Methyl Myristate (Methyl tetradecanoate) | Methyl Palmitate (Methyl hexadecanoate) | Methyl Stearate (Methyl octadecanoate) |
| CAS Number | 56009-40-6[2] | 124-10-7[3] | 112-39-0 | 112-61-8 |
| Molecular Formula | C₁₅H₃₀O₃[2] | C₁₅H₃₀O₂[3] | C₁₇H₃₄O₂ | C₁₉H₃₈O₂ |
| Molecular Weight | 258.4 g/mol [2] | 242.40 g/mol [3] | 270.45 g/mol | 298.51 g/mol |
| Structure | CH₃(CH₂)₁₁CH(OH)COOCH₃ | CH₃(CH₂)₁₂COOCH₃ | CH₃(CH₂)₁₄COOCH₃ | CH₃(CH₂)₁₆COOCH₃ |
| Key Feature | α-hydroxy group | Saturated FAME | Saturated FAME | Saturated FAME |
Comparative Biological Activity
Antimicrobial Activity
Fatty acids and their esters are known to possess antimicrobial properties. The mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane.
This compound (Anticipated Activity): The introduction of a hydroxyl group could potentially alter its interaction with microbial cell membranes. Further research is required to determine its specific antimicrobial spectrum and potency (Minimum Inhibitory Concentration - MIC).
Other Fatty Acid Methyl Esters: Studies have shown that various FAMEs exhibit antimicrobial activity against a range of bacteria. For instance, myristic acid and its derivatives have shown activity against Gram-positive bacteria.[4][5]
| Compound | Test Organism | MIC | Reference |
| Methyl Myristate | Staphylococcus aureus | - | Data not available |
| Escherichia coli | - | Data not available | |
| Methyl Palmitate | Staphylococcus aureus | - | Data not available |
| Escherichia coli | - | Data not available | |
| Methyl Stearate | Staphylococcus aureus | - | Data not available |
| Escherichia coli | - | Data not available |
Note: The table above highlights the need for direct comparative studies to quantify the antimicrobial efficacy of these compounds.
Anti-inflammatory Activity
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic effects.[6][7][8] These compounds can reduce adipose tissue inflammation and modulate cytokine expression.[6]
This compound (Anticipated Activity): As an α-hydroxy fatty acid methyl ester, it may exhibit anti-inflammatory properties by modulating inflammatory pathways. One potential mechanism is the inhibition of the NF-κB pathway, a key regulator of inflammation.[1] Further investigation is warranted to elucidate its specific effects on pro-inflammatory and anti-inflammatory mediators.
Other Fatty Acid Methyl Esters: Methyl palmitate has been shown to possess anti-inflammatory effects by down-regulating pro-inflammatory mediators like TNF-α and nitric oxide (NO).[9][10][11] It can inhibit the phosphorylation of IκB, a key step in the activation of the NF-κB pathway.[7][9]
| Compound | Assay | IC₅₀ | Reference |
| Methyl Palmitate | Inhibition of TNF-α release (LPS-stimulated RAW cells) | ~0.5 mM | [7] |
| Inhibition of NO release (LPS-stimulated RAW cells) | ~0.5 mM | [7] |
Cytotoxicity
The cytotoxic effects of FAMEs are crucial for their potential therapeutic applications, particularly in cancer research.
This compound (Anticipated Activity): The cytotoxicity of hydroxylated fatty acids can vary depending on the cell type and the position of the hydroxyl group.[12] It is plausible that the 2-hydroxy group could influence its interaction with cell membranes and intracellular targets, potentially leading to cytotoxic effects in certain cancer cell lines.
Other Fatty Acid Methyl Esters: The cytotoxic activity of common FAMEs has been evaluated against various cell lines. For instance, some studies have investigated the cytotoxic effects of methyl benzoate, a related ester, on different human cell lines.[13] However, direct comparative data on the cytotoxicity (CC50) of methyl myristate, palmitate, and stearate is not consistently reported across a standard panel of cell lines.
| Compound | Cell Line | CC₅₀ | Reference |
| Methyl Myristate | - | - | Data not available |
| Methyl Palmitate | RAW 264.7 macrophages | > 1 mM (Not significantly toxic at 0.5 mM) | [7] |
| Methyl Stearate | - | - | Data not available |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Test Compounds: Serial twofold dilutions of this compound and other FAMEs are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the test compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA kits. The concentration of nitric oxide (NO) can be measured using the Griess reagent.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the inflammatory mediator production, is calculated.
Caption: Workflow for in vitro anti-inflammatory assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: The target cell line (e.g., a cancer cell line or a normal cell line) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The CC₅₀ (50% cytotoxic concentration) is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways
The anti-inflammatory effects of FAMEs, particularly the inhibition of the NF-κB pathway, are of significant interest.
Caption: Simplified NF-κB signaling pathway and potential inhibition by FAMEs.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential of this compound in relation to other common fatty acid methyl esters. While the presence of the α-hydroxy group suggests potentially enhanced or unique biological activities, particularly in the realm of anti-inflammatory effects, there is a clear and urgent need for direct experimental data to validate these hypotheses.
Researchers are encouraged to perform head-to-head comparative studies to elucidate the antimicrobial, anti-inflammatory, and cytotoxic profiles of this compound. Such data will be invaluable for its potential application in the development of novel therapeutics and research tools. The experimental protocols and signaling pathway diagrams provided herein offer a starting point for these critical investigations.
References
- 1. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-cytotoxic activity relationships of simple hydroxylated coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]
- 5. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
A Researcher's Guide to 2-Hydroxy Fatty Acid Analysis: A Comparative Look at Leading Techniques
For researchers, scientists, and professionals in drug development, the accurate analysis of 2-hydroxy fatty acids (2-OH FAs) is crucial for understanding their roles in various physiological and pathological processes. These molecules are implicated in numerous biological functions, and their precise quantification is essential for advancing research in areas from metabolic disorders to cancer. This guide provides a comparative overview of the primary analytical techniques employed for 2-OH FA analysis, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into experimental protocols, present quantitative data for comparison, and visualize the workflows to aid in methodological decisions.
At a Glance: Comparing GC-MS and LC-MS for 2-OH FA Analysis
The two powerhouse techniques for the analysis of 2-hydroxy fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each presents a unique set of advantages and considerations. GC-MS is a mature and robust technique known for its high resolution and sensitivity, particularly for volatile compounds.[1] However, a key prerequisite for GC-MS analysis of 2-OH FAs is derivatization to increase their volatility.[1] In contrast, LC-MS is highly versatile and can directly analyze less volatile and thermally sensitive molecules, often with minimal sample preparation.[2][3][4]
A critical aspect of 2-OH FA analysis is the frequent need to resolve enantiomers, as the stereochemistry of the hydroxyl group can dictate biological activity.[5] Both GC and HPLC can be equipped with chiral columns to achieve this separation.[6][7][8][9]
The choice between GC-MS and LC-MS will ultimately depend on the specific research question, the sample matrix, the required sensitivity, and the availability of instrumentation.
Quantitative Performance of Analytical Techniques
The following table summarizes key quantitative performance metrics for different analytical methods used in 2-hydroxy fatty acid analysis, based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in instrumentation, derivatization strategies, and sample matrices across different studies.
| Analytical Technique | Derivatization | Analyte(s) | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| GC-MS | Methoxy, Methyl esters | Monohydroxy fatty acid isomers | Biological samples, Food | 0.2 ng for a single isomer | [10] |
| GC-ECNI-MS | Pentafluorobenzoyl (PFBO) esters, Methyl esters | 2- and 3-hydroxy fatty acids | Bovine Milk Fat | Not explicitly stated, but described as "highly sensitive" | [11] |
| LC-MS/MS | 2-dimethylaminoethylamine (DMED) | Fatty acid esters of hydroxy fatty acids (FAHFAs) | Biological Samples | 0.01 - 0.14 pg | [12] |
| HPLC-MS/MS | None | Oxidized fatty acids | Plasma | Not explicitly stated, but capable of measuring low levels in plasma | [13][14] |
| GC-MS/MS | Trimethylsilyl (B98337) (TMS) ethers, Methyl esters | 2-hydroxy fatty acids | Echinoderms | Not explicitly stated, but successfully quantified levels in µg/g to mg/g range | [15][16] |
Experimental Protocols: A Step-by-Step Look
Detailed methodologies are crucial for reproducible and reliable results. Below are synthesized experimental protocols for the analysis of 2-hydroxy fatty acids using GC-MS and LC-MS, based on established methods in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the derivatization of 2-hydroxy fatty acids to make them volatile for GC analysis. A common approach involves the formation of methyl esters of the carboxylic acid group and trimethylsilyl (TMS) ethers of the hydroxyl group.[15][16][17]
1. Lipid Extraction:
-
Start with the biological sample (e.g., tissue, plasma).
-
Perform a lipid extraction using a solvent system like chloroform/methanol or methyl tert-butyl ether (MTBE).[2]
2. Saponification:
-
To release the fatty acids from complex lipids, saponify the lipid extract using a methanolic NaOH or KOH solution.
3. Esterification and Derivatization:
-
Convert the fatty acids to their fatty acid methyl esters (FAMEs) using an agent like BF3 in methanol.[18]
-
Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[18]
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.[15][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing 2-hydroxy fatty acids with less extensive derivatization, and in some cases, directly. This protocol is a general guideline for LC-MS analysis.
1. Lipid Extraction:
-
Similar to the GC-MS protocol, begin with a robust lipid extraction from the biological sample.[2]
2. Optional Derivatization:
-
While not always necessary, derivatization can be employed to enhance ionization efficiency and chromatographic separation. For example, derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) can help distinguish between 2-OH and 3-OH isomers.[19] Chemical labeling with reagents like 2-dimethylaminoethylamine (DMED) can significantly increase detection sensitivities.[12]
3. LC Separation:
-
Use a reversed-phase column (e.g., C18) for the separation of the 2-hydroxy fatty acids.
-
The mobile phase typically consists of a gradient of an aqueous solvent (often with an additive like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
4. MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, often in negative ion mode.[14]
-
Tandem mass spectrometry (MS/MS) is used for structural confirmation and quantitative analysis using multiple reaction monitoring (MRM).[14]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis of 2-hydroxy fatty acids.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Derivatization techniques for free fatty acids by GC [restek.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a GC-MS Method for the Analysis of Methyl 2-hydroxytetradecanoate
This guide provides a comprehensive comparison of a newly optimized Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl 2-hydroxytetradecanoate against a standard alternative method. The data presented herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for hydroxylated fatty acid methyl esters.
This compound is a hydroxylated fatty acid methyl ester of interest in various research fields, including lipidomics and biomarker discovery. Accurate and precise quantification is crucial for its biological and chemical applications. This document outlines the validation of an optimized GC-MS method, demonstrating its superior performance in terms of sensitivity, accuracy, and efficiency.
Experimental Protocols
The validation of the analytical methods was performed following established guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]
Sample Preparation and Derivatization
A stock solution of this compound was prepared in hexane. For calibration standards, aliquots of the stock solution were diluted to the desired concentrations. Prior to GC-MS analysis, all samples and standards underwent a derivatization step to improve volatility and thermal stability.
Optimized Method Derivatization (Trimethylsilylation): To 100 µL of the sample or standard solution, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added. The mixture was heated at 70°C for 30 minutes. This process converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, resulting in the formation of Methyl 2-(trimethylsilyloxy)tetradecanoate.[3]
Standard Method Derivatization (Methylation): This method assumes the analyte is already methylated. For samples containing the free acid, derivatization to the methyl ester would be required using a reagent like 14% Boron trifluoride in methanol.[4]
GC-MS Instrumentation and Conditions
The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The instrumental conditions for both the optimized and standard methods are detailed in the table below.
| Parameter | Optimized Method | Standard Alternative Method |
| GC System | Agilent 8890 GC | Standard GC System |
| MS System | Agilent 5977B MSD | Standard MS Detector |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | DB-1 (30 m x 0.32 mm, 0.5 µm) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Inlet Mode | Splitless | Split (10:1) |
| Inlet Temp. | 280°C | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | 120°C (2 min), ramp to 250°C at 10°C/min, hold for 10 min |
| Transfer Line | 280°C | 260°C |
| Ion Source | 230°C | 200°C |
| Quadrupole | 150°C | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) & Full Scan | Full Scan |
| SIM Ions | m/z 73, 175, 259, 315 | N/A |
Method Validation Workflow
The following diagram illustrates the logical workflow of the GC-MS method validation process.
References
A Comparative Guide to the Bioactivity of Methyl 2-hydroxytetradecanoate and Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of myristic acid and Methyl 2-hydroxytetradecanoate. While myristic acid is a well-studied saturated fatty acid with a broad range of biological effects, data on the specific bioactivities of its derivative, this compound, is notably scarce in current scientific literature. This document summarizes the available quantitative data for myristic acid, discusses the potential activities of this compound based on related compounds, and provides detailed experimental protocols for key assays that would be employed for a direct comparison.
I. Comparative Bioactivity Data
| Bioactivity | Test System | Compound | Result (IC₅₀/MIC) | Reference |
| Antifungal | Candida albicans | Myristic Acid | MIC: 39 µM | [1] |
| Cryptococcus neoformans | Myristic Acid | MIC: 20 µM | [1] | |
| Saccharomyces cerevisiae | Myristic Acid | MIC: 10 µM | [1] | |
| Aspergillus niger | Myristic Acid | MIC: < 42 µM | [1] | |
| Anti-inflammatory | LPS-stimulated BV-2 microglial cells | Myristic Acid | Significant inhibition of pro-inflammatory cytokines | [2] |
| TPA-induced ear edema (in vivo) | Myristic Acid | ED₅₀ (acute): 62 mg/kg; ED₅₀ (chronic): 77 mg/kg | [3] | |
| Cytotoxicity | Not specified | Myristic Acid | Generally low, but can induce apoptosis in certain cancer cells | |
| NMT Inhibition | Homo sapiens NMT1 | Myristic Acid Derivative (Compound 2 ) | IC₅₀: 13.7 nM | [4] |
Note on this compound: There is a lack of direct quantitative data for the bioactivity of this compound. However, studies on related hydroxy fatty acid methyl esters suggest potential for antifungal and anti-inflammatory activities. For instance, racemic mixtures of saturated 3-hydroxy fatty acids have demonstrated antifungal activity against various molds and yeasts with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 μg/mL. Furthermore, fatty acid esters of hydroxy fatty acids (FAHFAs) are recognized for their anti-inflammatory effects. Direct experimental validation is required to ascertain the specific bioactivities of this compound.
II. Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key bioassays.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
a. Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C for C. albicans, 25°C for A. niger) until sufficient growth is observed.
-
Harvest the fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
b. Assay Procedure:
-
Prepare a series of twofold dilutions of the test compounds (Myristic acid and this compound) in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only). A standard antifungal agent (e.g., fluconazole) should be used as a reference.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
b. Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) (a stable product of NO) from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Cell Plating and Treatment:
-
Seed the desired cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
b. Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.[5][6][7][8][9]
III. Signaling Pathways and Mechanisms of Action
Myristic acid is known to influence several key signaling pathways, primarily through its role in protein acylation (myristoylation) and its interaction with cellular receptors.
N-Myristoylation Pathway
Myristic acid is a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of many cellular and viral proteins. This modification is crucial for protein localization, stability, and function, impacting a wide range of signaling cascades involved in cell growth, differentiation, and oncogenesis.
NF-κB Signaling Pathway in Inflammation
Myristic acid has been shown to modulate inflammatory responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In response to inflammatory stimuli like LPS, myristic acid can inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
IV. Conclusion and Future Directions
Myristic acid exhibits a range of well-documented biological activities, including antifungal, anti-inflammatory, and selective cytotoxic effects, primarily mediated through protein myristoylation and modulation of inflammatory signaling pathways like NF-κB. In contrast, the bioactivity of this compound remains largely unexplored. Based on the activity of structurally similar compounds, it is plausible that this compound may also possess antifungal and anti-inflammatory properties. However, direct experimental evidence is crucial to validate these hypotheses and to quantify its potency relative to myristic acid.
Future research should focus on conducting head-to-head comparative studies using the standardized protocols outlined in this guide. Such investigations will be invaluable for elucidating the structure-activity relationship of myristic acid derivatives and for identifying novel therapeutic leads for infectious and inflammatory diseases.
References
- 1. alpha-Hydroxy myristic acid | C14H28O3 | CID 656737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Methyl 3-hydroxytetradecanoate, 3-Hydroxy fatty acid methyl ester (CAS 55682-83-2) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity‐related diseases | Semantic Scholar [semanticscholar.org]
- 9. larodan.com [larodan.com]
A Comparative Guide to the Stereospecific Analysis of Methyl 2-hydroxytetradecanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The accurate stereospecific analysis of Methyl 2-hydroxytetradecanoate enantiomers is critical in various research and development fields, particularly in drug development and metabolomics, where the chirality of a molecule can significantly influence its biological activity and metabolic fate. This guide provides an objective comparison of two primary analytical techniques for the enantioselective separation and quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The information presented is supported by experimental data derived from the analysis of structurally similar 2-hydroxy fatty acid methyl esters.
Performance Comparison: Chiral HPLC vs. Chiral GC-MS
The choice between Chiral HPLC and Chiral GC-MS for the analysis of this compound enantiomers depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation. Both techniques offer robust and reliable methods for enantioseparation.
Data Summary: A Comparative Overview
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) |
| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) |
| Derivatization | Not typically required | Required (e.g., Trimethylsilyl (TMS) ether formation) |
| Estimated Retention Time (Enantiomer 1) | ~ 12 min | ~ 15 min |
| Estimated Retention Time (Enantiomer 2) | ~ 15 min | ~ 15.5 min |
| Estimated Resolution (Rs) | > 1.5 | > 1.5 |
| Estimated Limit of Detection (LOD) | ~ 1-10 ng/mL | ~ 0.1-1 ng/mL |
| Estimated Limit of Quantification (LOQ) | ~ 5-30 ng/mL | ~ 0.5-5 ng/mL |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 90-110% | 85-115% |
Experimental Protocols
Detailed methodologies for both Chiral HPLC and Chiral GC-MS are provided below. These protocols are based on established methods for the analysis of similar 2-hydroxy fatty acid methyl esters and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method is advantageous as it typically does not require derivatization of the analyte.
1. Sample Preparation:
-
Dissolve the racemic this compound standard or sample extract in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the retention times for the two enantiomer peaks.
-
Calculate the resolution (Rs) between the peaks. A value greater than 1.5 indicates baseline separation.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires derivatization to increase the volatility of the analyte but often provides higher sensitivity and structural confirmation.
1. Derivatization (TMS Ether Formation):
-
To 100 µg of the dried this compound sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (B92270) (as a catalyst).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in hexane (B92381) for GC-MS analysis.
2. GC-MS Conditions:
-
Column: Rt-βDEXcst (Proprietary cyclodextrin (B1172386) material in 14% cyanopropylphenyl/86% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 220 °C at 5 °C/min.
-
Hold at 220 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, targeting characteristic fragment ions of the TMS-derivatized enantiomers.
3. Data Analysis:
-
Identify the retention times of the derivatized enantiomers.
-
Confirm the identity of the peaks by their mass spectra.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
Methodology Visualization
The following diagrams illustrate the experimental workflows for the Chiral HPLC and Chiral GC-MS analysis of this compound enantiomers.
A Comparative Analysis of Hydroxytetradecanoate Isomers: 2-OH, 3-OH, and 14-OH
A detailed examination of the biochemical properties, signaling roles, and experimental considerations of 2-hydroxy, 3-hydroxy, and 14-hydroxytetradecanoate for researchers and drug development professionals.
This guide provides a comprehensive comparison of three positional isomers of hydroxytetradecanoate: 2-hydroxytetradecanoate (2-OH-C14), 3-hydroxytetradecanoate (B1260086) (3-OH-C14), and 14-hydroxytetradecanoate (14-OH-C14). These hydroxylated fatty acids, while sharing the same chemical formula, exhibit distinct biological activities and metabolic fates due to the specific location of the hydroxyl group. Understanding these differences is crucial for researchers in lipidomics, cell signaling, and drug discovery.
Biochemical and Physicochemical Properties
The position of the hydroxyl group significantly influences the polarity and reactivity of these molecules, which in turn dictates their biological roles.
| Property | 2-Hydroxytetradecanoate | 3-Hydroxytetradecanoate | 14-Hydroxytetradecanoate |
| Synonyms | 2-Hydroxymyristic acid, α-Hydroxymyristic acid | 3-Hydroxymyristic acid, β-Hydroxymyristic acid | ω-Hydroxymyristic acid |
| Molecular Formula | C14H28O3[1][2] | C14H28O3[3][4] | C14H28O3[5][6] |
| Molecular Weight | 244.37 g/mol [2] | 244.37 g/mol [3][4] | 244.37 g/mol [6] |
| Key Structural Feature | Hydroxyl group at the α-carbon (C2) | Hydroxyl group at the β-carbon (C3) | Hydroxyl group at the ω-carbon (C14) |
| Known Biological Origin | Component of sphingolipids in mammals[7][8], also found in plants and bacteria[1]. | Intermediate in fatty acid biosynthesis[3], component of lipid A in Gram-negative bacteria[9]. | Found in plants like Pinus radiata[5]. |
Biological Activity and Signaling Pathways
The distinct positioning of the hydroxyl group leads to engagement in different metabolic and signaling pathways.
2-Hydroxytetradecanoate: A Key Player in Sphingolipid Metabolism
2-Hydroxytetradecanoic acid is a crucial component of a specific subset of mammalian sphingolipids.[8] These 2-hydroxylated fatty acids (hFA) are particularly abundant in the nervous system, epidermis, and kidney. The presence of the hydroxyl group on the N-acyl chain of ceramides (B1148491) influences the biophysical properties of membranes and is essential for functions like the skin's permeability barrier.
The biosynthesis of 2-hydroxy fatty acids involves the enzyme fatty acid 2-hydroxylase (FA2H).[7][8] Mutations in the FA2H gene are associated with neurological disorders, highlighting the importance of these lipids in maintaining nervous system health.[8]
Furthermore, 2-hydroxymyristoyl-CoA acts as a competitive inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the myristoylation of proteins involved in cellular signaling and viral replication.[10][11] This inhibitory activity makes 2-hydroxytetradecanoate and its derivatives interesting candidates for therapeutic development.
3-Hydroxytetradecanoate: A Bacterial Signature and Immune Modulator
3-Hydroxytetradecanoic acid is a well-known intermediate in fatty acid biosynthesis.[3] However, its most prominent role is as a key component of the lipid A moiety of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria.[9] The (R)-enantiomer of 3-hydroxytetradecanoic acid is specifically found in lipid A and is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.
The stereochemistry of 3-hydroxytetradecanoate is critical for its biological activity. The (S)-enantiomer is not biologically active in the same way as the (R)-form.[12] This stereospecificity is a key consideration in studies involving this molecule.
14-Hydroxytetradecanoate: An Omega-Hydroxylated Fatty Acid with Diverse Potential
14-Hydroxytetradecanoic acid is an omega-hydroxy long-chain fatty acid.[5] The terminal hydroxyl group allows it to be incorporated into more complex lipids, such as polyesters. While less studied than its 2- and 3-hydroxy isomers, research indicates that 14-hydroxytetradecanoate possesses antimicrobial properties.[13] Its unique structure may also influence cell membrane fluidity and function, potentially impacting various cellular processes.[13] As a derivative of myristic acid, it may also play a role in lipid metabolism and cellular signaling pathways.[13]
Experimental Protocols
Extraction and Purification of Hydroxytetradecanoates
1. Lipid Extraction (Folch Method):
-
Homogenize the biological sample (tissue, cells, etc.) in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the organic phase and dry it under a stream of nitrogen.
2. Saponification:
-
Resuspend the dried lipid extract in methanolic KOH.
-
Heat at 60-80°C for 1-2 hours to hydrolyze ester linkages.
-
Acidify the solution with HCl to protonate the fatty acids.
3. Fatty Acid Extraction:
-
Extract the fatty acids from the acidified solution using a non-polar solvent like hexane (B92381) or diethyl ether.
-
Collect the organic phase and dry it under nitrogen.
4. Purification by Solid-Phase Extraction (SPE):
-
Use a silica-based SPE cartridge.
-
Condition the cartridge with hexane.
-
Load the sample in hexane.
-
Wash with a solvent of low polarity (e.g., hexane:diethyl ether 95:5) to elute non-polar lipids.
-
Elute the hydroxytetradecanoates with a more polar solvent (e.g., diethyl ether or a mixture of diethyl ether and methanol).
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Derivatization:
-
Hydroxylated fatty acids are non-volatile and require derivatization prior to GC-MS analysis.
-
Methylation: Convert the carboxylic acid to a methyl ester using diazomethane (B1218177) or BF3-methanol.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless or split injection.
-
Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analytes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Quantification: Use an internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.
-
Analysis of Signaling Activity
1. N-Myristoyltransferase (NMT) Inhibition Assay (for 2-OH-C14):
-
Principle: Measure the incorporation of a radiolabeled myristoyl-CoA analog into a peptide substrate in the presence and absence of the inhibitor.
-
Procedure:
-
Incubate recombinant NMT with a peptide substrate and [³H]myristoyl-CoA.
-
Add varying concentrations of 2-hydroxytetradecanoate.
-
Spot the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs to remove unincorporated [³H]myristoyl-CoA.
-
Measure the radioactivity on the discs using a scintillation counter.
-
Calculate the IC50 value of the inhibitor.
-
2. TLR4 Activation Assay (for 3-OH-C14):
-
Principle: Use a cell line expressing TLR4 and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter.
-
Procedure:
-
Culture HEK293 cells stably transfected with TLR4, MD-2, and CD14, along with an NF-κB-luciferase reporter construct.
-
Treat the cells with varying concentrations of (R)-3-hydroxytetradecanoate.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates TLR4 activation.
-
Conclusion
The positional isomers of hydroxytetradecanoate, despite their structural similarity, exhibit remarkably different biological roles. 2-Hydroxytetradecanoate is integral to mammalian sphingolipid biology and acts as an NMT inhibitor. In contrast, (R)-3-hydroxytetradecanoate is a key bacterial lipid that potently activates the innate immune system. 14-Hydroxytetradecanoate, while less characterized, shows promise as an antimicrobial agent. A thorough understanding of their distinct properties and the application of appropriate analytical techniques are essential for advancing research into the diverse functions of these important lipid molecules. This guide provides a foundational framework for researchers and professionals to navigate the complexities of studying these fascinating compounds.
References
- 1. 2-Hydroxytetradecanoic acid | C14H28O3 | CID 1563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxytetradecanoic acid | C14H28O3 | CID 1563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14-Hydroxytetradecanoic acid | C14H28O3 | CID 3084276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 14-Hydroxytetradecanoic acid | CAS#:17278-74-9 | Chemsrc [chemsrc.com]
- 7. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. S-3-Hydroxytetradecanoic acid | C14H28O3 | CID 5312869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy 14-Hydroxytetradecanoic acid | 17278-74-9 [smolecule.com]
Navigating the Analytical Landscape for 2-Hydroxy Fatty Acids: A Guide to Detection Methodologies
A comparative analysis of antibody-based detection versus mass spectrometry for 2-hydroxy fatty acids, providing researchers, scientists, and drug development professionals with a comprehensive guide to available analytical techniques. Due to a scarcity of commercially available antibodies with detailed cross-reactivity data, this guide focuses on the challenges of immunoassay development for these small lipid molecules and presents mass spectrometry as the current gold standard for their quantification.
The Challenge of Antibody-Based Detection of 2-Hydroxy Fatty Acids
The development of specific antibodies for small lipid molecules like 2-hydroxy fatty acids (2-OHFAs) presents significant immunological challenges. As small molecules, 2-OHFAs are generally not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, a process known as haptenization. The success of this approach is often variable and can lead to antibodies with undesirable cross-reactivity.
Antibodies may be generated that recognize the linker used for conjugation, the carrier protein itself, or structural features shared by other lipid molecules. This can result in a lack of specificity, making it difficult to develop reliable immunoassays. Consequently, the scientific literature and commercial markets lack well-characterized antibodies specifically targeting 2-OHFAs, with detailed cross-reactivity data against other fatty acid species being particularly rare. For the generation of antibodies against small hapten molecules, the hapten must be cross-linked with a carrier protein to make it immunogenic.[1] However, the formation of such conjugates is not always reproducible, which can lead to inconsistent hapten-protein stoichiometries and variations in the generation of the desired antibodies.[1][2]
Mass Spectrometry: The Gold Standard for 2-Hydroxy Fatty Acid Analysis
Given the limitations of antibody-based methods, mass spectrometry (MS) coupled with chromatographic separation has become the definitive technique for the identification and quantification of 2-OHFAs. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, allowing for the differentiation of 2-OHFA isomers and their precise measurement in complex biological samples.[3][4][5]
Comparison of Analytical Approaches
| Feature | Antibody-Based Assays (e.g., ELISA) | Mass Spectrometry (GC-MS, LC-MS/MS) |
| Specificity | Potentially low; high risk of cross-reactivity with other fatty acids and lipids. Data is largely unavailable. | High; capable of distinguishing between isomers (e.g., 2-OHFA vs. 3-OHFA) and different fatty acid chains. |
| Sensitivity | Dependent on antibody affinity; can be high but is often limited by specificity issues. | Very high; capable of detecting and quantifying low-abundance 2-OHFAs in biological matrices. |
| Quantitative Accuracy | Semi-quantitative to quantitative, but can be affected by cross-reacting substances. | Highly accurate and precise, especially with the use of stable isotope-labeled internal standards. |
| Throughput | High; suitable for screening large numbers of samples. | Lower than ELISA, but improving with modern instrumentation and automated sample preparation. |
| Development Cost & Effort | High; requires successful hapten conjugation, immunization, and extensive antibody characterization. | High initial instrument cost, but established methods are readily adaptable. |
| Availability | Limited to non-existent for specific 2-OHFAs with validated cross-reactivity data. | Widely available in academic and commercial analytical laboratories. |
Experimental Protocols
General Workflow for Hapten-Carrier Conjugation for Antibody Production
The generation of antibodies against small molecules like 2-OHFAs requires their conjugation to a carrier protein.
Experimental Protocol for GC-MS Analysis of 2-Hydroxy Fatty Acids
This protocol provides a general outline for the analysis of 2-OHFAs in biological samples using GC-MS.
-
Lipid Extraction : Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform/methanol.
-
Saponification : The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms.
-
Derivatization : The free fatty acids are converted to volatile esters, typically methyl esters (FAMEs), by reaction with an agent like BF3-methanol. The hydroxyl group of the 2-OHFA is then derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether, to improve chromatographic properties and generate characteristic mass spectral fragments.[5][6]
-
GC-MS Analysis : The derivatized sample is injected into a gas chromatograph, where the FAMEs are separated based on their volatility and interaction with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification, and the signal intensity is used for quantification.[5][6]
Biosynthesis of 2-Hydroxy Fatty Acid-Containing Sphingolipids
2-Hydroxy fatty acids are key components of a subset of sphingolipids, which are crucial for the function of the nervous system and skin. The biosynthesis of these specialized lipids involves the enzyme fatty acid 2-hydroxylase (FA2H).[7][8]
Conclusion
While the development of highly specific antibodies for 2-hydroxy fatty acids remains a challenge, researchers have robust and reliable alternatives in the form of mass spectrometry-based techniques. GC-MS and LC-MS/MS provide the necessary specificity and sensitivity for the accurate quantification of these important lipid molecules in various biological contexts. For scientists and drug development professionals, a thorough understanding of these analytical methodologies is crucial for advancing research into the roles of 2-hydroxy fatty acids in health and disease. Future advancements in immunogen design and antibody engineering may one day lead to the availability of reliable immunoassays for high-throughput screening of 2-OHFAs. However, at present, mass spectrometry is the unequivocal method of choice.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Methyl 2-hydroxytetradecanoate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites is paramount. This guide provides an objective comparison of analytical performance for the determination of Methyl 2-hydroxytetradecanoate, a crucial hydroxylated fatty acid methyl ester. The data presented herein is based on a representative inter-laboratory proficiency test designed to mirror real-world analytical challenges and aid in method selection and validation.
In a recent (hypothetical) inter-laboratory study, ten laboratories were tasked with quantifying a standard sample of this compound. The study was designed to assess the precision and accuracy of various analytical methodologies currently employed in the field. The consensus concentration of the distributed standard was established at 50.0 µg/mL .
Quantitative Data Summary
The performance of each participating laboratory is summarized in the table below. The results highlight the variability in reported concentrations and demonstrate the importance of robust analytical methods and stringent quality control.
| Laboratory ID | Analytical Method | Reported Concentration (µg/mL) | Standard Deviation (µg/mL) | Z-Score* |
| Lab 1 | GC-MS with TMS derivatization | 48.5 | 1.2 | -0.50 |
| Lab 2 | LC-MS/MS | 52.1 | 2.5 | 0.70 |
| Lab 3 | GC-FID | 45.2 | 3.1 | -1.60 |
| Lab 4 | GC-MS with TMS derivatization | 49.8 | 0.9 | -0.07 |
| Lab 5 | LC-MS/MS | 55.3 | 4.0 | 1.77 |
| Lab 6 | GC-MS without derivatization | 42.1 | 3.5 | -2.63 |
| Lab 7 | LC-MS/MS | 50.5 | 1.8 | 0.17 |
| Lab 8 | GC-MS with TMS derivatization | 47.9 | 1.5 | -0.70 |
| Lab 9 | GC-FID | 58.2 | 5.1 | 2.73 |
| Lab 10 | LC-MS/MS | 51.2 | 2.2 | 0.40 |
*Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the reported value, X is the assigned value (50.0 µg/mL), and σ is the standard deviation for proficiency assessment (in this case, a target standard deviation of 3.0 µg/mL was used). Z-scores between -2 and 2 are generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this inter-laboratory comparison are provided below. These protocols are based on established methods for the analysis of fatty acid methyl esters (FAMEs).[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) with TMS Derivatization
This method is a common and robust approach for the analysis of hydroxylated FAMEs.
-
Sample Preparation & Derivatization:
-
To 100 µL of the sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added.
-
The mixture is heated at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of the hydroxyl group.[5]
-
The derivatized sample is then diluted with hexane (B92381) prior to injection.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Quantification: Based on the peak area of a characteristic ion of the TMS-derivatized this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.
-
Sample Preparation:
-
The sample is diluted with a suitable solvent system, typically methanol:water (80:20, v/v), and filtered through a 0.22 µm syringe filter.
-
-
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the analytical decision pathway for FAME analysis.
References
- 1. Methods of preparation of fatty acid methyl esters (FAME). Statistical assessment of the precision characteristics from a collaborative trial | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. This compound, TMS derivative [webbook.nist.gov]
- 3. aocs.org [aocs.org]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. Analysis of Fatty Acid Esters of Hydroxyl Fatty Acid in Selected Plant Food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Lipid Analysis: Comparing Methyl 2-hydroxytetradecanoate and Alternatives
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and reliability of quantitative data are paramount. The use of an internal standard is a critical practice to correct for variations inherent in analytical procedures. This guide provides an objective comparison of methyl 2-hydroxytetradecanoate as an internal standard against other common alternatives, supported by experimental principles and detailed protocols to inform the selection of the most suitable standard for your lipidomics workflow.
The Cornerstone of Quantitative Lipidomics: The Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical process. Its primary role is to compensate for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument. Key characteristics of an effective internal standard include:
-
Chemical and Physical Similarity: It should behave like the analyte during extraction, derivatization, and chromatography.[1]
-
Non-endogenous: It should not be naturally present in the sample.[1]
-
Stable: It must not degrade during the experimental procedure.
-
Clearly Distinguishable: It must provide a signal (e.g., a different mass-to-charge ratio or retention time) that does not overlap with the analytes of interest.
-
Commercial Availability and Purity: It should be readily available in high purity.[2]
Comparison of Internal Standards for Lipid Analysis
The selection of an internal standard is a critical decision that depends on the specific lipid classes being analyzed and the analytical platform employed. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.[3] this compound represents a more specialized option, particularly relevant for the analysis of hydroxy fatty acids.
| Internal Standard Type | This compound | Odd-Chain Fatty Acid Methyl Esters (e.g., Methyl Tridecanoate) | Stable Isotope-Labeled (SIL) Lipids (e.g., Deuterated Fatty Acids) |
| Principle | A non-endogenous, structurally similar analog, particularly for hydroxy fatty acids. | A non-endogenous fatty acid with an odd number of carbons, making it rare in most biological systems.[1] | An isotopically labeled version of the analyte, differing only in mass. |
| Pros | - Structurally similar to 2-hydroxy fatty acids, a class of lipids with important biological roles. - Non-endogenous in most mammalian systems. - Commercially available in high purity.[4] | - Chemically similar to a broad range of common fatty acids.[1] - Well-established and widely used in FAME analysis. - Commercially available and relatively low cost.[1] | - Considered the "gold standard" for accuracy and precision. - Behaves nearly identically to the analyte during all analytical steps.[5] - Corrects for matrix effects most effectively. |
| Cons | - May not be a suitable mimic for all lipid classes, particularly non-hydroxylated lipids. - Limited data on its performance for broad lipid profiling. | - May not perfectly mimic the behavior of all fatty acids, especially those with different chain lengths and degrees of unsaturation. - Not ideal for lipid classes other than fatty acids. | - Can be expensive and not always commercially available for all analytes of interest. - Potential for isotopic impurities or interference.[2] |
| Primary Application | Targeted quantification of 2-hydroxy fatty acids and potentially other related lipid species. | General fatty acid methyl ester (FAME) analysis by GC-MS.[1] | Broad-spectrum quantitative lipidomics where high accuracy is required. |
Experimental Protocols
Accurate quantification is underpinned by robust and reproducible experimental protocols. Below are detailed methodologies for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a standard procedure for extracting total lipids from a biological matrix.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard solution (e.g., this compound in a suitable solvent)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add a known volume or weight of the sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).
-
Add a precise volume of the internal standard solution to the sample.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution relative to the total solvent volume.
-
Vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Protocol 2: Derivatization of Fatty Acids to FAMEs
This protocol details the conversion of extracted fatty acids to their more volatile methyl esters for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
2% Sulfuric Acid (H₂SO₄) in Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.[1]
-
Securely cap the tube and heat at 80°C for 1 hour.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acid.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new glass tube.[1]
-
Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Transfer the clear hexane solution to a GC vial for analysis.
Protocol 3: GC-MS Analysis of FAMEs
This section provides a general framework for the GC-MS analysis. Specific parameters should be optimized for the instrument and analytes of interest.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., DB-225 or similar)
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 220°C at 10°C/min
-
Hold at 220°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.
Visualizing the Workflow and Comparisons
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical comparison of internal standards.
Conclusion
The choice of an internal standard is a foundational decision in quantitative lipid analysis that directly impacts the accuracy and reliability of the results. While stable isotope-labeled standards are considered the gold standard for their near-perfect mimicry of the analytes, their cost and availability can be prohibitive. Odd-chain fatty acid methyl esters, such as methyl tridecanoate, offer a robust and cost-effective alternative for general fatty acid profiling.
This compound emerges as a valuable, specialized internal standard, particularly for the targeted quantification of 2-hydroxy fatty acids. Its structural similarity to this specific class of lipids makes it a theoretically superior choice for such applications, as it is more likely to mirror their behavior during analytical procedures. For broader lipidomics studies encompassing a wide range of lipid classes, a mixture of internal standards, including stable isotope-labeled compounds where possible, will provide the most comprehensive and accurate results. Ultimately, the selection of an internal standard should be guided by the specific research question, the lipid classes of interest, and a thorough validation of the chosen method.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. larodan.com [larodan.com]
- 5. lipidmaps.org [lipidmaps.org]
Efficacy of Methyl 2-hydroxytetradecanoate Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are derivatives of fatty acids, which have long been recognized for their antimicrobial properties. This guide provides a comparative analysis of the efficacy of Methyl 2-hydroxytetradecanoate and its derivatives as antimicrobial agents, supported by available experimental data.
Introduction to 2-Hydroxy Fatty Acid Derivatives
This compound is a derivative of myristic acid, a saturated fatty acid with a 14-carbon chain. The presence of a hydroxyl group at the alpha-position (C-2) can significantly influence the molecule's biological activity. Research into fatty acids and their esters has consistently shown that medium-chain fatty acids (C12-C14) are particularly effective against Gram-positive bacteria. The esterification of these fatty acids, such as the formation of methyl esters, can modify their physicochemical properties, potentially enhancing their antimicrobial efficacy and suitability for therapeutic applications.
Comparative Antimicrobial Efficacy
While comprehensive comparative studies specifically focusing on a wide range of this compound derivatives are limited in publicly available literature, existing research on related compounds provides valuable insights into their potential antimicrobial spectrum and potency.
Antibacterial Activity
Studies on fatty acid esters have demonstrated notable activity against various bacterial strains. For instance, monosaccharide monomyristate derivatives, which share the tetradecanoyl moiety, have been shown to exhibit medium antibacterial activity against Gram-positive bacteria but weaker activity against Gram-negative bacteria.[1] The difference in cell wall composition between Gram-positive and Gram-negative bacteria is a likely reason for this disparity.[1]
Table 1: Antibacterial Activity of Monosaccharide Monomyristate Derivatives (Inhibition Zone in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhimurium |
| Fructosyl monomyristate | 7.2 | 8.5 | 6.5 | 6.8 |
| Glucosyl monomyristate | 8.0 | 9.2 | 7.5 | 7.2 |
| Galactosyl monomyristate | 8.5 | 9.8 | 7.0 | 7.5 |
| Ampicillin (Control) | 15.0 | 18.0 | 16.0 | 17.0 |
Source: Adapted from a study on monosaccharide monomyristate derivatives. The concentrations of the test compounds were not specified in the available abstract.[1]
The synthesis of 2-hydroxy fatty acid methyl esters has been reported, and their antimicrobial activities have been noted, suggesting their potential as effective antibacterial agents. Further specific data from direct comparative studies on this compound derivatives are needed to establish a precise efficacy profile.
Antifungal Activity
In addition to antibacterial effects, certain fatty acid derivatives have demonstrated significant antifungal properties. For example, monosaccharide monomyristate derivatives have shown remarkable activity against Candida albicans.[1]
Table 2: Antifungal Activity of Monosaccharide Monomyristate Derivatives against Candida albicans (Inhibition Zone in mm)
| Compound | Inhibition Zone (mm) |
| Fructosyl monomyristate | 12.5 |
| Glucosyl monomyristate | 11.8 |
| Galactosyl monomyristate | 11.5 |
| Ketoconazole (Control) | 18.0 |
Source: Adapted from a study on monosaccharide monomyristate derivatives. The concentrations of the test compounds were not specified in the available abstract.[1]
Experimental Protocols
The evaluation of antimicrobial efficacy typically involves standardized methods to determine the susceptibility of microorganisms to the test compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Reagents: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent. A two-fold serial dilution of the compound is then prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar (B569324) Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.
Protocol:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
Mechanism of Action
The primary mechanism of antimicrobial action for fatty acids and their derivatives is believed to be the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action.
The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer of the cell membrane. This intercalation disrupts the membrane's structure and integrity, leading to increased permeability. The loss of control over the passage of ions and small molecules results in the leakage of essential cellular components, ultimately causing cell death.
Experimental Workflow
The process of evaluating the antimicrobial efficacy of novel compounds follows a structured workflow.
Caption: General experimental workflow for evaluation.
Conclusion
This compound derivatives represent a promising class of antimicrobial agents, building upon the established efficacy of medium-chain fatty acids. The available data suggests a stronger activity against Gram-positive bacteria and notable antifungal potential. However, to fully elucidate their therapeutic value, further research is imperative. Specifically, comprehensive comparative studies are needed to quantify the antimicrobial spectrum and potency of a wider range of these derivatives against a diverse panel of clinically relevant microorganisms. Detailed investigations into their mechanisms of action will also be crucial for optimizing their structure for enhanced efficacy and for understanding potential resistance mechanisms. The synthesis and evaluation of a broader library of these compounds will undoubtedly contribute to the development of new and effective antimicrobial therapies.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-hydroxytetradecanoate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-hydroxytetradecanoate.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following PPE is recommended to minimize exposure and ensure a safe laboratory environment.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or contact with the substance. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols or dust are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles or vapors. |
II. Operational and Disposal Plans
A. Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
-
Handling:
-
Storage:
B. First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1] |
C. Spill and Disposal Plan
-
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
For solid spills, sweep up and place in a suitable container for disposal.
-
Clean the spill area thoroughly.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[4]
-
The substance may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not allow the product to enter drains.[4]
-
Leave the chemical in its original container and do not mix it with other waste.[4]
-
Handle uncleaned containers as you would the product itself.[4]
-
III. Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 56009-40-6[2] |
| Molecular Formula | C15H30O3[2] |
| Molecular Weight | 258.4 g/mol [2] |
| Physical State | Solid[2] |
| Purity | >98%[2] |
IV. Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
